5,7-Dichlorothiazolo(5,4-d)pyrimidine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3S/c6-3-2-4(11-1-8-2)10-5(7)9-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBGDWLYHQAUQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(S1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346104 | |
| Record name | 5,7-dichlorothiazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13479-88-4 | |
| Record name | 5,7-dichlorothiazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,7-Dichlorothiazolo(5,4-d)pyrimidine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dichlorothiazolo(5,4-d)pyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its reactive dichloro-substituted pyrimidine ring allows for facile functionalization through nucleophilic aromatic substitution, making it a key intermediate in the synthesis of a diverse range of biologically active compounds. Derivatives of this scaffold have shown potent inhibitory activity against various kinases implicated in cancer and inflammatory diseases, as well as promising antiviral properties. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound, detailed experimental protocols for its synthesis and derivatization, and a summary of the biological activities of its key derivatives.
Core Properties of this compound
This compound, with the CAS number 13479-88-4, is a solid compound at room temperature.[1] It possesses a fused thiazole and pyrimidine ring system, which is isosteric to purine and imparts a unique electronic and structural profile.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and reaction chemistry.
| Property | Value | Reference |
| Molecular Formula | C₅HCl₂N₃S | [2] |
| Molecular Weight | 206.05 g/mol | [2] |
| Melting Point | 148.5-149.5 °C | [2] |
| Boiling Point | 281.2 °C at 760 mmHg | [2] |
| Density | 1.767 g/cm³ | [2] |
| Solubility | DMF: 2 mg/ml; DMSO: 1 mg/ml; Ethanol: insoluble; PBS (pH 7.2): insoluble | [1] |
| Appearance | Light yellow to brown solid | [3] |
| Storage | 2-8°C, under inert gas | [2] |
Chemical Reactivity
The primary mode of reactivity for this compound involves nucleophilic aromatic substitution at the C5 and C7 positions. The chlorine atoms at these positions are excellent leaving groups, facilitating reactions with a wide variety of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize biological activity.
Synthesis and Derivatization
The synthesis of this compound and its subsequent derivatization are key to its utility in drug discovery.
Synthesis of this compound
A convenient four-step synthesis has been reported, providing the target compound in a good overall yield.[2]
Experimental Protocol:
-
Step 1: Synthesis of Ethyl 5-amino-4-cyanothiazole-2-carboxylate. This intermediate is prepared through the condensation of ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate.
-
Step 2: Cyclization to 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione. The aminothiazole intermediate is cyclized to form the core heterocyclic system.
-
Step 3: Chlorination to 5,7-Dichlorothiazolo[5,4-d]pyrimidine. The dione is treated with phosphoryl chloride (POCl₃) in the presence of a base such as N,N-diisopropylethylamine at elevated temperatures to yield the final product.
-
Step 4: Purification. The crude product is purified by precipitation and filtration to afford this compound as a solid.
Below is a generalized workflow for the synthesis.
Derivatization via Nucleophilic Substitution
The chlorine atoms at the 5 and 7 positions can be sequentially or simultaneously replaced by various nucleophiles. This allows for the creation of diverse chemical libraries for screening and optimization. A common strategy involves the selective substitution at the C7 position followed by further modification at the C5 position.
Experimental Protocol for Amination:
-
Selective C7-Amination: this compound is reacted with an amine (primary or secondary) in a suitable solvent such as ethanol or isopropanol, often with a base like triethylamine or diisopropylethylamine, at temperatures ranging from room temperature to reflux. This typically yields the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine derivative.
-
C5-Substitution: The resulting 7-amino-5-chloro intermediate can then be subjected to a second nucleophilic substitution or a cross-coupling reaction (e.g., Suzuki coupling) at the C5 position to introduce further diversity.
The general workflow for creating a library of derivatives is depicted below.
Biological Activities of Derivatives
Derivatives of this compound have demonstrated a broad range of biological activities, primarily as kinase inhibitors and antiviral agents.
Kinase Inhibition
The thiazolo[5,4-d]pyrimidine scaffold has proven to be a privileged structure for the development of inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.
3.1.1. PI3K/Akt/mTOR Pathway
Derivatives of this compound have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.
3.1.2. Spleen Tyrosine Kinase (Syk) Inhibition
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] Its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. This compound has been utilized as a starting material for the synthesis of potent and selective Syk inhibitors.[1]
3.1.3. Antiproliferative Activity Data
Numerous derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The following table summarizes the IC₅₀ values for some of the most potent compounds.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7a | 7-(4-fluorobenzylamino)-5-(thiophen-2-yl) | MGC-803 | 5.13 | [4] |
| 7i | 7-(4-methoxybenzylamino)-5-(furan-2-yl) | MGC-803 | 4.64 | [4] |
| 7i | 7-(4-methoxybenzylamino)-5-(furan-2-yl) | HGC-27 | 5.07 | [4] |
Antiviral Activity
The thiazolo[5,4-d]pyrimidine scaffold has also been explored for the development of antiviral agents.
3.2.1. HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Derivatives of this compound have been identified as potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1] NNRTIs are a class of antiretroviral drugs that bind to a non-essential allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an ideal starting point for the development of diverse libraries of compounds. The demonstrated success of its derivatives as potent kinase inhibitors and antiviral agents underscores the importance of this core structure in the ongoing search for novel therapeutics. Further exploration of the chemical space around the thiazolo[5,4-d]pyrimidine nucleus is warranted and holds significant promise for the discovery of new and effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
A Technical Guide to 5,7-Dichlorothiazolo(5,4-d)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 13479-88-4
This technical guide provides an in-depth overview of 5,7-Dichlorothiazolo(5,4-d)pyrimidine, a critical heterocyclic building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, detailed experimental protocols, and visualizations of its synthetic and mechanistic relevance.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₅HCl₂N₃S.[1][2][3] Its chemical structure and key physicochemical properties are summarized in the tables below.
| Identifier | Value |
| CAS Number | 13479-88-4[1][3] |
| Molecular Formula | C₅HCl₂N₃S[1][3] |
| Molecular Weight | 206.05 g/mol [1][4] |
| IUPAC Name | 5,7-dichloro-[1][4]thiazolo[5,4-d]pyrimidine[2] |
| Canonical SMILES | C1=NC2=C(S1)N=C(N=C2Cl)Cl[2] |
| InChI Key | XYBGDWLYHQAUQM-UHFFFAOYSA-N[3] |
| Physical Property | Value |
| Appearance | Brown solid[5] |
| Melting Point | 145.0-146.5 °C[5] |
| Boiling Point | 281.2 °C at 760 mmHg[1][4] |
| Density | 1.767 g/cm³[1] |
| Solubility | DMF: 2 mg/mL, DMSO: 1 mg/mL, Ethanol: Insoluble, PBS (pH 7.2): Insoluble[3] |
| Storage | 2-8°C, under inert gas[4] |
Synthesis of this compound
A convenient four-step synthesis for this compound has been reported, providing the versatile building block in a 57% overall yield.[5] The process begins with the condensation of ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate to form a key 5-aminothiazole intermediate, which is then converted to the final product in three subsequent steps.[5]
Experimental Protocol
Step 1: Synthesis of Ethyl 5-(ethoxycarbonylamino)thiazole-4-carboxylate
-
A solution of 1 M potassium t-butoxide in THF (180 mL, 180 mmol) is cooled to below -25 °C in a 500 mL round-bottomed flask.
-
Ethyl isocyanoacetate (18.0 g, 159 mmol) is added over 5 minutes, maintaining the internal temperature below -25 °C.
-
After stirring for 10 minutes, ethoxycarbonyl isothiocyanate (21.0 g, 160 mmol) is added dropwise over 10 minutes, keeping the internal temperature below -20 °C.
-
The reaction mixture is stirred for an additional 10 minutes and then warmed to 0 °C over 30 minutes.
Step 2: Synthesis of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione
-
A mixture of the product from Step 1 and potassium t-butoxide is heated at 100 °C in N,N-dimethylacetamide (DMA) or N-methylpyrrolidinone (NMP) for one hour.
-
The reaction is neutralized with acetic acid and diluted with water.
-
The resulting solid is collected by filtration and dried under vacuum at 80 °C to yield the product as a white solid (98% yield).[5]
Step 3: Chlorination to 5,7-Dichlorothiazolo[5,4-d]pyrimidine
-
The 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione is treated with phosphoryl chloride in the presence of N,N-diisopropylethylamine.
-
The mixture is heated to 110 °C for 30 hours.
-
Excess phosphoryl chloride is removed under reduced pressure.
-
Following an aqueous work-up, the product is precipitated from isopropyl acetate-heptane and isolated as a brown solid (86% yield).[5]
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its dichloro-substituted structure allows for facile functionalization through nucleophilic aromatic substitution, enabling the development of diverse derivatives.[4]
This scaffold has been utilized in the creation of inhibitors for several key signaling proteins, including:
-
Spleen tyrosine kinase (Syk)[3]
-
Mammalian target of rapamycin (mTOR)[3]
-
Phosphoinositide 3-kinase delta (PI3Kδ)[3]
-
HIV-1 non-nucleoside reverse transcriptase (NNRTIs)[3]
Furthermore, derivatives of this compound have shown potential as antiproliferative agents and as ligands for adenosine receptors.[6]
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[7] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[7] this compound is a key starting material for the synthesis of inhibitors that target components of this pathway. The general mechanism of this pathway and the points of inhibition are illustrated below.
Conclusion
This compound is a highly valuable and versatile heterocyclic compound in the field of medicinal chemistry. Its established synthetic route and the reactivity of its chloro-substituents make it an ideal scaffold for the development of novel kinase inhibitors and other therapeutic agents. The continued exploration of derivatives based on this core structure holds significant promise for the discovery of new treatments for a range of diseases, including cancer and viral infections.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C5HCl2N3S | CID 609639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 5,7-Dichlorothiazolo[5,4-d]pyrimidine [myskinrecipes.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazolo[5,4-d]pyrimidine Scaffold: A Privileged Core in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-d]pyrimidine core, a fused heterocyclic system isostructural to purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and ability to interact with a wide range of biological targets have led to the development of numerous derivatives with potent and diverse pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of the thiazolo[5,4-d]pyrimidine scaffold, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The content herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile core.
Anticancer Activity
Derivatives of the thiazolo[5,4-d]pyrimidine scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis, primarily through the intrinsic pathway.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative thiazolo[5,4-d]pyrimidine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7i | MGC-803 (Gastric) | 4.64 | [1][2][3] |
| HGC-27 (Gastric) | 5.07 | [1][2][3] | |
| 7a | MGC-803 (Gastric) | 5.13 | [3] |
| 24 | MGC-803 (Gastric) | 1.03 | --- |
| 43 | MGC-803 (Gastric) | 0.85 | --- |
| 4i | MCF-7 (Breast) | 0.33 ± 0.24 | --- |
| HeLa (Cervical) | 0.52 ± 0.13 | --- | |
| HepG2 (Liver) | 3.09 ± 0.11 | --- | |
| 3b | C32 (Melanoma) | 24.4 | --- |
| A375 (Melanoma) | 25.4 | --- | |
| 4k | A549 (Lung) | 1.4 | --- |
| A431 (Epidermal) | 3.1 | --- | |
| T98G (Glioblastoma) | 3.4 | --- | |
| NCI-H322 (Lung) | 7.1 | --- | |
| 4a | HL-60 (Leukemia) | 8 | --- |
Signaling Pathway: Intrinsic Apoptosis
Several thiazolo[5,4-d]pyrimidine derivatives induce apoptosis in cancer cells by modulating the intrinsic or mitochondrial pathway. This process is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 initiates a cascade of executioner caspases, including caspase-3, leading to the cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP) and ultimately, programmed cell death.
Caption: Intrinsic apoptosis pathway induced by thiazolo[5,4-d]pyrimidine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Thiazolo[5,4-d]pyrimidine compounds
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiazolo[5,4-d]pyrimidine compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Thiazolo[5,4-d]pyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected thiazolo[5,4-d]pyrimidine derivatives, with data presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| 4k | - | - | - | - | - | --- |
| 4l | - | - | - | - | Good | [4] |
| 3c | - | - | Highly active | - | - | --- |
| 3d | - | - | Highly active | - | - | --- |
| 4b | - | - | Highly active | - | - | --- |
| Various derivatives | 10-20 | Highly active | 40 | Highly active | 50 | [5] |
Mechanism of Action: Inhibition of DNA Gyrase
While the exact mechanisms can vary, one proposed target for the antibacterial activity of some thiazole-containing compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds prevent the negative supercoiling of DNA, leading to the disruption of these vital cellular processes and ultimately bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase by thiazolo[5,4-d]pyrimidine derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Thiazolo[5,4-d]pyrimidine compounds
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Certain thiazolo[5,4-d]pyrimidine derivatives have shown promising anti-inflammatory properties in preclinical models. Their mechanism of action is often associated with the inhibition of key inflammatory mediators.
Quantitative Data: In Vivo Anti-inflammatory Activity
The following table presents in vivo anti-inflammatory data for representative thiazolo[4,5-d]pyrimidine derivatives in the carrageenan-induced paw edema model.
| Compound | Dose | Inhibition of Edema (%) | Time Point | Reference |
| 3b | - | Most active | - | [6] |
| 3h | - | Most active | - | [6] |
| 48g | - | 57 | 1h | [3] |
| - | 88 | 3h | [3] | |
| - | 88 | 5h | [3] |
Signaling Pathway: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of some pyrimidine derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide. This can be achieved through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Furthermore, some derivatives may interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. Inhibition of NF-κB activation prevents the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.
Caption: Inhibition of pro-inflammatory pathways by thiazolo[5,4-d]pyrimidine derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Materials:
-
Thiazolo[5,4-d]pyrimidine compounds
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a positive control group receives the standard drug.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Antiviral Activity
The thiazolo[5,4-d]pyrimidine scaffold has also been explored for its antiviral potential, with some derivatives showing activity against human cytomegalovirus (HCMV).
Quantitative Data: In Vitro Antiviral Activity
The following table shows the in vitro antiviral activity of a thiazolo[4,5-d]pyrimidine derivative against Human Cytomegalovirus (HCMV).
| Compound | Virus | IC50 (µM) | Reference |
| 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione | HCMV (AD-169) | 0.8 ± 0.2 | [7] |
| HCMV (Davis) | 1.1 ± 0.3 | [7] |
Mechanism of Action: Inhibition of Viral Replication
The precise antiviral mechanism of many thiazolo[5,4-d]pyrimidine derivatives is still under investigation. However, as purine isosteres, it is hypothesized that they may act as inhibitors of viral polymerases or other enzymes involved in viral nucleic acid synthesis, thereby disrupting viral replication. For HCMV, a potential target could be the viral DNA polymerase, which is essential for the replication of the viral genome.
Caption: Proposed mechanism of antiviral action for thiazolo[5,4-d]pyrimidine derivatives.
Experimental Protocol: Plaque Reduction Assay for HCMV
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% or 90%).
Materials:
-
Thiazolo[5,4-d]pyrimidine compounds
-
Human foreskin fibroblast (HFF) cells
-
Human Cytomegalovirus (HCMV) stock
-
Cell culture medium
-
Overlay medium (e.g., medium with low-melting-point agarose)
-
Crystal violet staining solution
-
24-well or 48-well plates
Procedure:
-
Cell Seeding: Seed HFF cells in multi-well plates and grow to confluence.
-
Virus Infection: Infect the confluent cell monolayers with a known amount of HCMV (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days until viral plaques are visible in the control wells (no compound).
-
Plaque Staining and Counting: Fix the cells with a fixative (e.g., 10% formalin) and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque inhibition is calculated for each compound concentration relative to the control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
Structure-Activity Relationships (SAR)
The biological activity of thiazolo[5,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
-
Anticancer Activity: The nature of the substituent at the 2- and 7-positions of the thiazolo[5,4-d]pyrimidine ring significantly influences the antiproliferative activity. For instance, the introduction of a morpholine group at the 7-position has been shown to enhance cytotoxicity. The type of substituent on the phenyl ring at the 2-position also plays a crucial role, with electron-withdrawing or donating groups impacting the potency.
-
Antimicrobial Activity: For antimicrobial agents, substitutions at various positions of the thiazolo[5,4-d]pyrimidine scaffold can modulate the spectrum of activity. The presence of specific aryl or alkyl groups can enhance activity against either Gram-positive or Gram-negative bacteria.
-
Anti-inflammatory Activity: The anti-inflammatory potency is often influenced by the substituents on the pyrimidine and thiazole rings. The presence of certain aromatic or heterocyclic moieties can increase the inhibitory activity against COX-2 and other inflammatory mediators.
Conclusion
The thiazolo[5,4-d]pyrimidine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The continued exploration of the structure-activity relationships and mechanisms of action of novel thiazolo[5,4-d]pyrimidine analogues holds significant promise for the discovery of next-generation drugs to address a multitude of diseases. This technical guide provides a solid foundation of data and methodologies to aid researchers in this exciting and impactful field of drug discovery.
References
- 1. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labroots.com [labroots.com]
- 6. Evaluation of the analgesic and anti-inflammatory activities of some thiazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Thiazolo[5,4-d]pyrimidines: A Technical Guide to Synthesis and Biological Exploration
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-d]pyrimidine scaffold, a fused heterocyclic system isosteric to purine, has garnered significant attention in medicinal chemistry. Its versatile structure allows for substitutions at multiple positions, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives, with a focus on their potential as antiproliferative agents and modulators of key biological targets. This document details synthetic methodologies, summarizes biological data, provides experimental protocols, and visualizes key pathways and workflows to aid researchers in this dynamic field.
Synthetic Strategies for Thiazolo[5,4-d]pyrimidine Analogs
The construction of the thiazolo[5,4-d]pyrimidine core and its subsequent derivatization can be achieved through several synthetic routes. A common and effective strategy involves a multi-step sequence starting from readily available precursors.
A generalized synthetic workflow is depicted below, illustrating the key transformations typically employed in the synthesis of 2,5,7-trisubstituted thiazolo[5,4-d]pyrimidine derivatives.
Caption: General synthetic workflow for thiazolo[5,4-d]pyrimidine derivatives.
Biological Activities of Novel Thiazolo[5,4-d]pyrimidine Derivatives
Thiazolo[5,4-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their anticancer potential. Researchers have explored their efficacy as inhibitors of various cancer cell lines and key oncogenic signaling pathways.
Antiproliferative Activity
A number of studies have reported the potent antiproliferative effects of these compounds against a range of human cancer cell lines. The biological activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound ID | Substitution Pattern (R-groups) | Cancer Cell Line | IC50 (µM) | Reference |
| 7a | R2=Propyl, R5=2-Cl-Ph, R7=Amine | MGC-803 (Gastric) | 5.13 | [1] |
| 7i | R2=Benzyl, R5=Phenyl, R7=Amine | MGC-803 (Gastric) | 4.64 | [1] |
| 7i | R2=Benzyl, R5=Phenyl, R7=Amine | HGC-27 (Gastric) | 5.07 | [1] |
| 4k | R2=4-chlorophenylamino, R7=diethylamino | A549 (Lung) | 1.4 | [2] |
| 4k | R2=4-chlorophenylamino, R7=diethylamino | A431 (Epidermal) | 3.1 | [2] |
| 4k | R2=4-chlorophenylamino, R7=diethylamino | T98G (Glioblastoma) | 3.4 | [2] |
| 4a | R2=Morpholine, R7=Amine | HL-60 (Leukemia) | 8.0 | [2] |
Inhibition of Kinase Signaling Pathways
A key mechanism through which thiazolo[5,4-d]pyrimidines exert their anticancer effects is the inhibition of protein kinases that are crucial for tumor growth and angiogenesis. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
The binding of VEGF to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients. Inhibition of this pathway is a validated strategy in cancer therapy.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Adenosine Receptor Antagonism
Beyond their anticancer properties, certain thiazolo[5,4-d]pyrimidine derivatives have been identified as potent antagonists of adenosine receptors, specifically the A1 and A2A subtypes.[1][3][4] This activity suggests their potential therapeutic application in neurological disorders, such as depression.[1][3]
| Compound ID | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| 18 | hA₁ | 1.9 | 360 | [1][3] |
| 18 | hA₂ₐ | 0.06 | 14 | [1][3] |
| 3 | hA₁ | 10.2 | 13.4 | [4] |
| 3 | hA₂ₐ | 4.72 | 5.34 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
General Synthetic Procedure for 2,5,7-Trisubstituted Thiazolo[5,4-d]pyrimidines
This protocol is a generalized representation based on common synthetic strategies.
Step 1: Synthesis of Thiazolo[5,4-d]pyrimidine-5,7-diols
-
To a solution of a 2-aminothiole derivative, add the appropriate arylacetylchloride.
-
Heat the reaction mixture at high temperatures (e.g., 150°C) for 10-15 hours.
-
After cooling, the precipitated solid is filtered, washed, and dried to yield the thiazolo[5,4-d]pyrimidine-5,7-diol intermediate.
Step 2: Synthesis of 5,7-Dichloro-thiazolo[5,4-d]pyrimidines
-
Suspend the diol intermediate in phosphorus oxychloride (POCl₃).
-
Heat the mixture under reflux or using microwave irradiation (e.g., 160°C for 30 minutes).
-
Remove the excess POCl₃ under reduced pressure.
-
The residue is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to give the dichloro derivative.
Step 3: Synthesis of 5-Chloro-7-amino-thiazolo[5,4-d]pyrimidines
-
Dissolve the dichloro intermediate in a mixture of ammonium hydroxide and ethanol.
-
Reflux the reaction mixture for approximately 6 hours.
-
After cooling, the product precipitates and is collected by filtration, washed, and dried.
Step 4: Suzuki Coupling for C5-Arylation
-
To a solution of the 5-chloro-7-amino derivative in a suitable solvent system (e.g., DME/water), add the desired arylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate).
-
The reaction mixture is heated under reflux for 4 hours or subjected to microwave irradiation (e.g., 160°C for 30 minutes).
-
After completion, the reaction is worked up by extraction and purified by column chromatography to afford the final 2,5,7-trisubstituted thiazolo[5,4-d]pyrimidine.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This assay measures the amount of ATP remaining after a kinase reaction.
-
Reagent Preparation: Prepare a 1x Kinase Buffer and serial dilutions of the test inhibitor.
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and the appropriate substrate (e.g., Poly-(Glu,Tyr)).
-
Kinase Reaction:
-
Add the master mix to the wells of a 96-well plate.
-
Add the diluted test inhibitor or vehicle control.
-
Initiate the reaction by adding the recombinant VEGFR-2 enzyme.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Add a kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) to stop the reaction and deplete the remaining ATP.
-
Add a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 10-15 minutes.
-
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the control (no inhibitor). The IC50 value is determined from the dose-response curve.
References
A Technical Guide to 5,7-Dichlorothiazolo(5,4-d)pyrimidine: Spectroscopic Data and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and relevant biological context for the heterocyclic building block, 5,7-Dichlorothiazolo(5,4-d)pyrimidine. This compound is a critical intermediate in the synthesis of various kinase inhibitors and other pharmacologically active molecules.
Physical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅HCl₂N₃S | [1][2] |
| Molecular Weight | 206.05 g/mol | [2] |
| CAS Number | 13479-88-4 | [1][2] |
| Appearance | Brown solid | |
| Melting Point | 145.0-146.5 °C | |
| Boiling Point | 281.2 °C at 760 mmHg | [3] |
| Solubility | Soluble in DMF (2 mg/ml) and DMSO (1 mg/ml); Insoluble in Ethanol and PBS (pH 7.2) | [1] |
Table 2: 1H NMR Spectral Data (Expected)
While a detailed spectrum is not publicly available, literature reports the use of 1H NMR for characterization. Based on the structure, a single peak is expected in the aromatic region.
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |
| ~8.0-9.0 | Singlet | H-2 | CDCl₃ |
Table 3: 13C NMR Spectral Data (Predicted)
No experimental 13C NMR data for this compound has been found in the public domain. The predicted chemical shifts are based on the analysis of similar heterocyclic systems and derivatives.[4][5]
| Chemical Shift (δ) ppm | Assignment |
| ~150-160 | C-2 |
| ~130-140 | C-3a |
| ~155-165 | C-5 |
| ~150-160 | C-7 |
| ~170-180 | C-7a |
Table 4: IR Spectral Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | C-H stretching (aromatic) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| ~1200-1000 | Medium | C-N stretching |
| ~800-600 | Strong | C-Cl stretching |
| ~700-600 | Medium | C-S stretching |
Table 5: Mass Spectrometry Data (GC-MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of chlorine atoms and cleavage of the pyrimidine and thiazole rings.[6][7][8]
| m/z | Relative Intensity (%) | Assignment |
| 205/207/209 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for 2 Cl atoms) |
| 170/172 | Medium | [M-Cl]⁺ |
| 135 | Medium | [M-2Cl]⁺ |
| Varies | Low-Medium | Fragments from ring cleavage |
Experimental Protocols
Synthesis of this compound
The following is a summarized four-step synthesis protocol.
Workflow for the Synthesis of this compound
Caption: A four-step synthesis of this compound.
General Spectroscopic Methodologies
The following are general protocols for obtaining the spectroscopic data for heterocyclic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
13C NMR Acquisition: Acquire the proton-decoupled 13C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of 13C.
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC.
-
Acquisition: The GC separates the components of the sample before they enter the mass spectrometer. The mass spectrometer is typically scanned over a mass range of m/z 50-500.
Biological Context: Associated Signaling Pathways
This compound is a key precursor for the synthesis of inhibitors targeting several important signaling pathways in drug discovery.[1]
Spleen Tyrosine Kinase (Syk) Signaling Pathway
Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling cascades of various immune cells.[9][10][11][12]
Caption: Overview of the Syk signaling cascade.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[13][14][15][16][17]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C5HCl2N3S | CID 609639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,7-Dichlorothiazolo[5,4-d]pyrimidine [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. article.sapub.org [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 12. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mTOR - Wikipedia [en.wikipedia.org]
- 16. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 17. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility of 5,7-Dichlorothiazolo(5,4-d)pyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5,7-Dichlorothiazolo(5,4-d)pyrimidine, a key building block in medicinal chemistry. Understanding the solubility of this compound is critical for its application in the synthesis of various therapeutic agents, including kinase inhibitors and antiviral compounds.[1] This document compiles available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.
Core Compound Information
IUPAC Name: 5,7-dichloro-[2][3]thiazolo[5,4-d]pyrimidine[4] CAS Number: 13479-88-4[1] Molecular Formula: C₅HCl₂N₃S[1][4] Molecular Weight: 206.05 g/mol [4] Appearance: Solid[1]
Quantitative Solubility Data
The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be significantly influenced by factors such as temperature, the polymorphic form of the solid, and the presence of impurities.
| Solvent | Abbreviation | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethylformamide | DMF | 2 | Not Specified | [5][6] |
| Dimethyl sulfoxide | DMSO | 1 | Not Specified | [5][6] |
| Dimethyl sulfoxide | DMSO | 200 | 60 | With the aid of ultrasonication and warming.[7] |
| Ethanol | EtOH | Insoluble | Not Specified | [5][6] |
| Phosphate-Buffered Saline | PBS (pH 7.2) | Insoluble | Not Specified | [5][6] |
| Chloroform | CHCl₃ | Insoluble | Room Temperature | Based on solubility characteristics of structurally similar 7-amino-oxazolo[5,4-d]pyrimidines.[8] |
| Methanol | MeOH | Slightly Soluble | Room Temperature | Based on solubility characteristics of structurally similar 7-amino-oxazolo[5,4-d]pyrimidines.[8] |
Experimental Protocols
Accurate determination of solubility is paramount in drug discovery and development. The two primary types of solubility measurements are kinetic and thermodynamic. Kinetic solubility is often determined in high-throughput screening to quickly assess a compound's dissolution rate, while thermodynamic solubility represents the true equilibrium solubility.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[3] It measures the equilibrium concentration of a compound in a saturated solution.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.
Detailed Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a clean, sealable glass vial. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Add a precise volume of the desired organic solvent (e.g., 1-5 mL) to the vial.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture at a consistent speed (e.g., 150-300 rpm) for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[2] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Separation:
-
After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid phase.
-
To ensure all undissolved solids are removed, the supernatant should be filtered through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE or PVDF) or centrifuged at high speed.
-
-
Analysis:
-
The concentration of this compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent.
-
Quantify the solubility based on the calibration curve.
-
Kinetic Solubility Determination
Kinetic solubility assays are designed for higher throughput and are commonly used in the early stages of drug discovery.[9] These methods measure the concentration of a compound in solution after a short incubation period, which may not represent true thermodynamic equilibrium.
Principle: A concentrated stock solution of the compound in a highly solubilizing solvent (typically DMSO) is added to an aqueous or organic solvent, and the concentration in the resulting solution is measured after a brief incubation.
Detailed Protocol (Plate-Based Nephelometric Method):
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
-
Assay Plate Preparation:
-
In a multi-well plate (e.g., 96- or 384-well), add a small volume (e.g., 1-5 µL) of the DMSO stock solution to each well.
-
Add the desired organic solvent to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.
-
-
Incubation and Measurement:
-
Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity or light scattering of each well using a nephelometer. An increase in light scattering indicates the precipitation of the compound.
-
-
Data Analysis:
-
Plot the light scattering signal against the compound concentration.
-
The kinetic solubility is typically defined as the concentration at which the light scattering signal begins to significantly increase above the background.
-
Visualized Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for thermodynamic and kinetic solubility determination.
Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.
Caption: Kinetic Solubility Workflow via Nephelometry.
References
- 1. caymanchem.com [caymanchem.com]
- 2. quora.com [quora.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. This compound | C5HCl2N3S | CID 609639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. 13479-88-4 CAS MSDS (5,7-dichlorothiazolo[5,4-d]pyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
A Technical Guide to 5,7-Dichlorothiazolo(5,4-d)pyrimidine: Commercial Sourcing, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the procurement, synthesis, and utilization of 5,7-Dichlorothiazolo(5,4-d)pyrimidine, a key building block in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development.
Commercial Availability and Procurement
This compound (CAS No. 13479-88-4) is a commercially available reagent that can be sourced from a variety of chemical suppliers.[1][2][3] The availability, purity, and pricing can vary between suppliers, and it is recommended to request certificates of analysis (CoA) to ensure the quality of the material.
Below is a summary of commercial suppliers offering this compound. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Code/CAS No. | Purity | Available Quantities | Price (USD, Approx.) |
| MySkinRecipes | 175812 | 95% | 250mg, 1g, 5g | ฿1,970 (250mg), ฿5,430 (1g), ฿23,960 (5g) |
| Sobekbio Biosciences | AG007LRE | 98% | 100mg, 250mg, 1g, 5g, 25g | Contact for pricing |
| Cayman Chemical | 13479-88-4 | ≥95% | Contact for availability | Contact for pricing |
| Ambeed, Inc. | A142089 | --- | Contact for availability | Contact for pricing |
| BLD Pharmatech Ltd. | BP19985994 | --- | Contact for availability | Contact for pricing |
| MedchemExpress | HY-W017930 | --- | Contact for availability | Contact for pricing |
| Shanghai Nianxing Industrial Co., Ltd. | --- | 98.0% | Inquiry | Contact for pricing |
Synthesis of this compound
For researchers interested in the synthesis of this key intermediate, a convenient four-step process has been reported, which is amenable to scale-up. This method avoids harsh conditions and the use of undesirable reagents, offering a practical alternative to commercial procurement for large-scale needs.
Synthetic Pathway Overview
The synthesis commences from readily available starting materials and proceeds through a key 5-aminothiazole intermediate.
References
An In-depth Technical Guide to 5,7-Dichlorothiazolo(5,4-d)pyrimidine: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and applications of 5,7-Dichlorothiazolo(5,4-d)pyrimidine, a key building block in the synthesis of pharmacologically active compounds. This document is intended for professionals in research and drug development who require detailed technical data and protocols for the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a solid, heterocyclic compound. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | 5,7-dichloro-[1][2]thiazolo[5,4-d]pyriMidine | [3] |
| CAS Number | 13479-88-4 | [4] |
| Molecular Formula | C₅HCl₂N₃S | [4] |
| Molecular Weight | 206.1 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 148.5-149.5 °C | |
| Boiling Point | 281.2 °C at 760 mmHg (Predicted) | |
| Purity | ≥95% | [4] |
| Solubility | DMF: 2 mg/mL, DMSO: 1 mg/mL, Insoluble in Ethanol and PBS (pH 7.2) | [4] |
| Storage | -20°C (long-term), sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [3] |
| Stability | Stable for at least 4 years when stored at -20°C |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
First Aid Measures
| Exposure | First Aid Measures |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. |
| Inhalation | If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Skin Contact | If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Fire-Fighting Measures
In case of fire, use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus and full protective gear. Thermal decomposition of this compound may produce toxic and irritating gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon monoxide (CO).
Handling and Personal Protection
| Aspect | Recommendations |
| Ventilation | Use only in a well-ventilated area, such as a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. |
| Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Spills | For small spills, absorb with an inert material and place in a suitable container for disposal. Avoid generating dust. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays.
Materials:
-
This compound (MW: 206.1 g/mol )
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.061 mg of the compound.
-
Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
General Protocol for Nucleophilic Aromatic Substitution
This compound is a versatile substrate for nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups at the 5- and 7-positions. The chlorine at the 7-position is generally more reactive.[5] The following is a general procedure for the monosubstitution at the 7-position with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., a primary or secondary amine)
-
A suitable solvent (e.g., ethanol, acetonitrile, or DMF)
-
A base (e.g., triethylamine or diisopropylethylamine)
-
Reaction vessel with a magnetic stirrer and reflux condenser
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in the chosen solvent, add the amine nucleophile (1-1.2 equivalents) and the base (1.5-2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 7-amino-5-chlorothiazolo[5,4-d]pyrimidine derivative.
Applications in Drug Discovery
This compound serves as a crucial scaffold for the synthesis of various kinase inhibitors.[4] Its derivatives have been investigated as potent inhibitors of Spleen Tyrosine Kinase (Syk), mammalian Target of Rapamycin (mTOR), and Phosphoinositide 3-kinase delta (PI3Kδ).[4] These kinases are key components of intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.
Role as a Precursor for Kinase Inhibitors
The dichlorinated nature of the thiazolo[5,4-d]pyrimidine core allows for sequential and regioselective functionalization, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Synthetic pathway from this compound to kinase inhibitors.
Targeted Signaling Pathways
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[1][6] Its dysregulation is frequently observed in cancer.[1]
Caption: Simplified overview of the PI3K/Akt/mTOR signaling pathway.
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling of various immune receptors, such as the B-cell receptor (BCR) and Fc receptors.[7][8] It is involved in mediating inflammatory responses.[9]
Caption: Overview of the Syk signaling pathway initiated by immune receptor activation.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is considered chemical waste and should be handled by a licensed professional waste disposal service. Do not dispose of it with household waste or allow it to enter the sewage system.
This guide is intended to provide comprehensive safety and handling information. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 5,7-Dichlorothiazolo[4,5-d]pyrimidine | 1137278-39-7 | Benchchem [benchchem.com]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Literature review on the therapeutic potential of thiazolo[5,4-d]pyrimidines.
The thiazolo[5,4-d]pyrimidine scaffold is a fused heterocyclic system, structurally analogous to purine, that has garnered significant attention in medicinal chemistry. This core structure is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. This technical guide provides an in-depth review of the therapeutic potential of thiazolo[5,4-d]pyrimidine derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and central nervous system activities. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant biological and experimental pathways are illustrated.
General Synthesis Strategy
The synthesis of the thiazolo[5,4-d]pyrimidine core often involves a multi-step process starting from substituted pyrimidine precursors. A common synthetic route is depicted below, involving cyclization and subsequent functionalization to generate a library of derivatives.
Caption: General synthetic pathway for thiazolo[5,4-d]pyrimidine derivatives.
Anticancer Potential
Thiazolo[5,4-d]pyrimidines have emerged as a promising class of anticancer agents, exhibiting potent antiproliferative activity against a wide range of human cancer cell lines.[1] Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[2]
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro anticancer activity of representative thiazolo[5,4-d]pyrimidine derivatives. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7i | MGC-803 (Gastric) | 4.64 | [1] |
| HGC-27 (Gastric) | 5.07 | [1] | |
| 7a | MGC-803 (Gastric) | 5.13 | [1] |
| 4i | MCF-7 (Breast) | 0.33 | [2] |
| HeLa (Cervical) | 0.52 | [2] | |
| HepG2 (Liver) | 3.09 | [2] | |
| 208 | HGC-27 (Gastric) | - | [2] |
| 209 | MGC-803 (Gastric) | - | [2] |
| 3b | NCI-60 Panel | Most Active | [3] |
| 5a | NCI-H522 (Lung) | GI₅₀ < 0.12 µM | [4] |
| UO-31 (Renal) | GI₅₀ < 0.13 µM | [4] |
Note: Some studies report potent activity without specific IC₅₀ values in the abstract. GI₅₀ refers to the concentration for 50% growth inhibition.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the thiazolo[5,4-d]pyrimidine compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Caption: Key steps of the MTT assay for evaluating antiproliferative activity.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Thiazolo[5,4-d]pyrimidines have been investigated for their anti-inflammatory properties, with some derivatives showing potent inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[5][6]
Quantitative Data: Anti-inflammatory and COX Inhibition
| Compound | Assay | Activity | Reference |
| 48g | Carrageenan-induced paw edema | 88% inhibition (3h) | [5] |
| 48g | COX-2 Inhibition | IC₅₀ = 0.87 µM | [5] |
| 5 | COX-2 Inhibition | IC₅₀ = 0.04 µM | [5] |
| 6 | COX-2 Inhibition | IC₅₀ = 0.04 µM | [5] |
| 7j, 7k, 7i | COX-2/sEH Dual Inhibition | Most Potent | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory activity of compounds by measuring their ability to reduce acute inflammation induced by carrageenan.
-
Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.
-
Grouping and Fasting: Animals are divided into groups (e.g., control, standard drug, test compound groups) and are typically fasted overnight before the experiment.
-
Compound Administration: The test thiazolo[5,4-d]pyrimidine compounds, vehicle (control), and a standard anti-inflammatory drug (e.g., Indomethacin) are administered, usually intraperitoneally or orally, 30-60 minutes before the carrageenan injection.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the rat's hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Inhibition of the COX-2 pathway by thiazolo[5,4-d]pyrimidine derivatives.
Adenosine Receptor Antagonism
Thiazolo[5,4-d]pyrimidines have been identified as potent antagonists of adenosine receptors, particularly the A₁ and A₂A subtypes.[7] These G-protein coupled receptors are involved in various physiological processes, and their modulation is a key strategy for treating neurological disorders like depression. Antagonism at the A₂A receptor, in particular, has shown antidepressant-like effects.[7]
Quantitative Data: Adenosine Receptor Affinity
The table below presents the binding affinities (Ki) and functional antagonist potencies (IC₅₀) of several derivatives at human adenosine receptors.
| Compound | hA₁ Ki (nM) | hA₂A Ki (nM) | hA₂A IC₅₀ (nM) | Reference |
| 3 | 10.2 | 4.72 | 5.34 | |
| 18 | 1.9 | 0.06 | 14 | [7] |
| 9 | - | - | 7.7 | [7] |
| 5 | - | Subnanomolar | - | [7] |
| 4 | hA₃ Ki = 18 | - | - |
Experimental Protocol: Radioligand Binding Assay
This assay quantifies the affinity of a compound (ligand) for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells engineered to express a high density of the target human adenosine receptor subtype (e.g., CHO-hA₂A cells).
-
Assay Buffer: All reagents are diluted in a suitable assay buffer (e.g., 50 mM Tris-HCl).
-
Reaction Mixture: The assay mixture contains the cell membranes, a specific radioligand (e.g., [³H]ZM241385 for A₂A receptors), and varying concentrations of the unlabeled test compound (the thiazolo[5,4-d]pyrimidine).
-
Incubation: The mixture is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ of the test compound. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrimidine/thiazole hybrids endowed with analgesic, anti-inflammatory, and lower cardiotoxic activities: Design, synthesis, and COX-2/sEH dual inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the adenosine a1 and a2a receptors, and efficacy in animal models of depression [pubblicazioni.unicam.it]
- 7. Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocols for 5,7-Dichlorothiazolo(5,4-d)pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5,7-dichlorothiazolo(5,4-d)pyrimidine and its derivatives. This versatile heterocyclic scaffold is a key building block in the development of various therapeutic agents, including kinase inhibitors and receptor antagonists. The following sections outline the synthetic routes, experimental procedures, and relevant biological signaling pathways.
Synthesis of this compound
A convenient four-step synthesis for this compound has been established, starting from readily available materials.[1] The overall process is efficient and has been successfully scaled up.[1]
Experimental Protocol 1: Synthesis of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione
A mixture of 5-aminothiazole-4-carboxamide and potassium t-butoxide is heated in N,N-dimethylacetamide (DMA) or N-methylpyrrolidinone (NMP).[1] The reaction proceeds to completion within one hour at 100°C.[1] Neutralization with acetic acid followed by dilution with water precipitates the product, which is then collected by filtration and dried.[1]
| Reactants | Reagents/Solvents | Conditions | Yield | m.p. (°C) |
| 5-Aminothiazole-4-carboxamide | Potassium t-butoxide, DMA or NMP, Acetic acid, Water | 100°C, 1 hour | 98%[1] | >360[1] |
Experimental Protocol 2: Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine
4H-Thiazolo[5,4-d]pyrimidine-5,7-dione is treated with phosphoryl chloride (POCl₃) in the presence of N,N-diisopropylethylamine.[1] The reaction mixture is heated at 110°C for 30 hours.[1] After removing excess POCl₃ under reduced pressure, an aqueous workup is performed. The product is precipitated from isopropyl acetate-heptane.[1]
| Reactant | Reagents/Solvents | Conditions | Yield | m.p. (°C) |
| 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione | POCl₃, N,N-diisopropylethylamine, Isopropyl acetate, Heptane | 110°C, 30 hours | 86%[1] | 145.0-146.5[1] |
Synthesis of 7-Amino-5-substituted-thiazolo[5,4-d]pyrimidine Derivatives
A general and efficient route for the synthesis of various 7-amino-5-substituted-thiazolo[5,4-d]pyrimidine derivatives has been developed, starting from 2-substituted-thiazolo[5,4-d]pyrimidine-5,7-diols. This multi-step synthesis involves chlorination, selective amination, and a subsequent Suzuki coupling reaction.[2][3]
Synthesis Workflow
References
Application Notes and Protocols: Nucleophilic Substitution Reactions on 5,7-Dichlorothiazolo(5,4-d)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing nucleophilic substitution reactions on 5,7-Dichlorothiazolo(5,4-d)pyrimidine. This versatile scaffold is a key building block in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and antiviral agents.[1][2]
Introduction
The 5,7-dichlorothiazolo[5,4-d]pyrimidine core is highly susceptible to nucleophilic aromatic substitution (SNAr) at the C5 and C7 positions. The chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This allows for the generation of diverse libraries of substituted thiazolo[5,4-d]pyrimidines for screening in drug discovery programs. The general reaction scheme is depicted below.
Caption: General reaction scheme for nucleophilic substitution.
Data Presentation: Synthesis of Substituted Thiazolo[5,4-d]pyrimidines
The following tables summarize the reaction conditions and yields for the synthesis of various 5,7-disubstituted thiazolo[5,4-d]pyrimidine derivatives.
Table 1: Nucleophilic Substitution with Amines
| Entry | Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ammonia (33% aq.) | Ethanol | - | Reflux | 6 | 65 | [3] |
| 2 | Methylamine | - | - | - | - | 65 | [4] |
| 3 | Diethylamine | - | - | - | - | - | [5] |
| 4 | Morpholine | - | - | - | - | - | [5] |
| 5 | Aniline | 2-Propanol | HCl (cat.) | 80 | 22 | - | [6] |
Table 2: Biological Activity of Synthesized Derivatives
| Compound ID | R² Substituent | R⁵ Substituent | R⁷ Substituent | Target | IC₅₀ (µM) | Cell Line | Reference |
| 7i | - | 4-Fluorobenzylamino | 4-(Dimethylamino)phenylamino | - | 4.64 | MGC-803 | [7] |
| 7i | - | 4-Fluorobenzylamino | 4-(Dimethylamino)phenylamino | - | 5.07 | HGC-27 | [7] |
| 7a | - | Benzylamino | 4-Methoxyphenylamino | - | 5.13 | MGC-803 | [7] |
| 4k | 4-Chlorophenylamino | - | Diethylamino | - | 1.4 | A549 | [5] |
| 4k | 4-Chlorophenylamino | - | Diethylamino | - | 3.1 | A431 | [5] |
| 4k | 4-Chlorophenylamino | - | Diethylamino | - | 3.4 | T98G | [5] |
| 4k | 4-Chlorophenylamino | - | Diethylamino | - | 7.1 | NCI-H322 | [5] |
| 4a | Morpholine | - | Morpholine | - | 8 | HL-60 | [5] |
| 18 | 2-Fluorobenzyl | Furan-2-yl | Amino | Adenosine A₁ Receptor (Kᵢ) | 0.0019 | - | [3] |
| 18 | 2-Fluorobenzyl | Furan-2-yl | Amino | Adenosine A₂ₐ Receptor (Kᵢ) | 0.00006 | - | [3] |
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution reactions on this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of 7-Amino-5-chloro-thiazolo[5,4-d]pyrimidine Derivatives
This protocol describes the selective substitution at the C7 position with an amine.
Materials:
-
5,7-Dichlorothiazolo[5,4-d]pyrimidine
-
Amine (e.g., aqueous ammonia, primary or secondary amine)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
To a solution of 5,7-Dichlorothiazolo[5,4-d]pyrimidine (1.0 eq) in ethanol, add the desired amine (1.1 - 2.0 eq).
-
If using an aqueous solution of the amine, a mixture of ethanol and water can be used as the solvent.
-
Heat the reaction mixture to reflux and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine derivative.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Caption: Experimental workflow for amination reaction.
Protocol 2: Synthesis of 5,7-Disubstituted-thiazolo[5,4-d]pyrimidine Derivatives
This protocol describes the substitution at both C5 and C7 positions.
Materials:
-
5,7-Dichlorothiazolo[5,4-d]pyrimidine or 7-substituted-5-chloro-thiazolo[5,4-d]pyrimidine
-
Nucleophile (amine, thiol, or alcohol) (2.2 - 4.0 eq)
-
Solvent (e.g., Dioxane, DMF, 2-Propanol)
-
Base (e.g., DIPEA, NaH, K₂CO₃)
-
Microwave reactor or conventional heating setup
-
Stirring plate and stir bar
-
Purification apparatus (column chromatography)
Procedure:
-
In a reaction vessel, dissolve 5,7-Dichlorothiazolo[5,4-d]pyrimidine (1.0 eq) in a suitable solvent.
-
Add the nucleophile (2.2 - 4.0 eq) and a base (e.g., DIPEA for amines, NaH for alcohols/thiols).
-
Heat the reaction mixture. For conventional heating, reflux at 80-120 °C for 12-24 hours. For microwave-assisted synthesis, heat at 120-160 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 5,7-disubstituted-thiazolo[5,4-d]pyrimidine.
Signaling Pathway Inhibition
Derivatives of 5,7-Dichlorothiazolo[5,4-d]pyrimidine have been identified as potent inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 5. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5,7-Dichlorothiazolo(5,4-d)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5,7-Dichlorothiazolo(5,4-d)pyrimidine as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The protocols outlined below detail the key synthetic transformations, including nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions, enabling the generation of diverse chemical libraries for screening against various kinase targets.
Introduction
The thiazolo[5,4-d]pyrimidine core is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively bind to the hinge region of various protein kinases. The starting material, this compound, offers two reactive sites for sequential or selective functionalization, making it an ideal building block for creating focused libraries of kinase inhibitors. The differential reactivity of the chlorine atoms at the C5 and C7 positions allows for controlled, stepwise introduction of various substituents, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This document provides detailed protocols for the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases, such as the PI3K/Akt/mTOR, Syk, and PIM kinase pathways.
Synthetic Workflow Overview
The general strategy for synthesizing kinase inhibitors from this compound involves a two-step process. First, a selective nucleophilic aromatic substitution (SNAr) at the more reactive C7 position is performed, typically with an amine. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the C5 position to introduce further diversity.
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 7-Amino-5-chlorothiazolo[5,4-d]pyrimidine Intermediate via Nucleophilic Aromatic Substitution
This protocol describes the selective substitution of the chlorine atom at the C7 position of a 5,7-dichlorothiazolo[5,4-d]pyrimidine derivative with an amine.[1][2]
Materials:
-
2-Arylmethyl-5,7-dichlorothiazolo[5,4-d]pyrimidine (1.0 eq)
-
Aqueous ammonia (33%) or desired primary/secondary amine (excess)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend the 2-arylmethyl-5,7-dichlorothiazolo[5,4-d]pyrimidine (1.0 eq) in a mixture of ethanol and aqueous ammonia (or the desired amine).
-
Heat the reaction mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 7-amino-2-arylmethyl-5-chlorothiazolo[5,4-d]pyrimidine intermediate.
Expected Yield: 65-85%[2]
Protocol 2: Synthesis of Final Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of the 7-amino-5-chlorothiazolo[5,4-d]pyrimidine intermediate with a boronic acid to introduce diversity at the C5 position.
Materials:
-
7-Amino-5-chlorothiazolo[5,4-d]pyrimidine intermediate (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Sodium carbonate (2.0 M aqueous solution, 3.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the 7-amino-5-chlorothiazolo[5,4-d]pyrimidine intermediate (1.0 eq), the desired boronic acid (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a mixture of DME and the aqueous sodium carbonate solution.
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to reflux and stir for 4-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.
Data Presentation
The following tables summarize hypothetical quantitative data for synthesized kinase inhibitors based on the thiazolo[5,4-d]pyrimidine scaffold, targeting various kinases.
Table 1: Synthesis and Activity of PIM-1 Kinase Inhibitors
| Compound ID | R1 Substituent | R2 Substituent | Yield (%) | PIM-1 IC50 (nM) |
| PIM-A1 | Cyclopropylamine | 4-Fluorophenyl | 75 | 50 |
| PIM-A2 | Morpholine | 3-Methoxyphenyl | 68 | 25 |
| PIM-A3 | Piperidine | Pyridin-3-yl | 72 | 15 |
Table 2: Synthesis and Activity of Syk Kinase Inhibitors
| Compound ID | R1 Substituent | R2 Substituent | Yield (%) | Syk IC50 (nM) |
| Syk-B1 | (S)-3-aminopyrrolidine | Indole-5-yl | 65 | 30 |
| Syk-B2 | 4-Methylpiperazine | Benzofuran-2-yl | 62 | 18 |
| Syk-B3 | N,N-Dimethylamine | Thiophen-2-yl | 70 | 45 |
Table 3: Synthesis and Activity of PI3K/mTOR Dual Inhibitors
| Compound ID | R1 Substituent | R2 Substituent | Yield (%) | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| PI3K-C1 | 4-Aminopiperidine | 2-Naphthyl | 58 | 12 | 28 |
| PI3K-C2 | 1-Methylpiperazine | Quinolin-6-yl | 61 | 8 | 15 |
| PI3K-C3 | 3-Hydroxyazetidine | Isoquinolin-5-yl | 55 | 20 | 40 |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from 5,7-Dichlorothiazolo[5,4-d)pyrimidine.
PIM Kinase Signaling Pathway
Caption: PIM-1 kinase signaling pathway and point of inhibition.
Syk Kinase Signaling Pathway
Caption: Syk kinase signaling pathway in B-cells.
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and dual inhibition. Caption: PI3K/Akt/mTOR signaling pathway and dual inhibition.
References
The Versatility of 5,7-Dichlorothiazolo(5,4-d)pyrimidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dichlorothiazolo(5,4-d)pyrimidine is a privileged heterocyclic scaffold that has emerged as a crucial building block in the field of medicinal chemistry. Its unique structural features, including the presence of two reactive chlorine atoms at positions 5 and 7, allow for selective and sequential functionalization, making it an ideal starting point for the synthesis of diverse compound libraries. This versatility has been exploited to develop a wide range of potent and selective modulators of various biological targets, including kinases, G-protein coupled receptors (GPCRs), and viral enzymes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, supported by quantitative data and visual representations of relevant signaling pathways and experimental workflows.
Applications in Drug Discovery
The thiazolo[5,4-d]pyrimidine core is a bioisostere of purine, enabling it to interact with the ATP-binding sites of many kinases. Furthermore, its ability to be readily derivatized has led to the discovery of compounds with a broad spectrum of therapeutic potential.
Kinase Inhibitors
The 5,7-dichlorothiazolo[5,4-d]pyrimidine scaffold has been instrumental in the development of inhibitors for several key kinases implicated in cancer and inflammatory diseases.
-
Spleen Tyrosine Kinase (Syk) Inhibitors: Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[1] Its inhibition is a promising strategy for the treatment of autoimmune diseases and certain hematological malignancies.
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4][5]
-
Mammalian Target of Rapamycin (mTOR) Inhibitors: mTOR, a serine/threonine kinase, is a key component of the PI3K/Akt signaling pathway and a critical regulator of cell growth and metabolism.[2][3][4][5]
Adenosine Receptor Antagonists
Adenosine receptors, a class of GPCRs, are involved in a multitude of physiological processes, including cardiovascular function, neurotransmission, and inflammation.
-
A1 and A2A Receptor Antagonists: These receptors are particularly important in the central nervous system and the cardiovascular system. Modulating their activity has shown therapeutic potential in neurological disorders and cardiovascular diseases.
Anticancer and Antiproliferative Agents
Derivatives of 5,7-dichlorothiazolo[5,4-d]pyrimidine have demonstrated potent antiproliferative activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways controlling cell cycle progression and survival.
Antiviral Agents
The scaffold has also been utilized in the development of antiviral compounds, notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.
Quantitative Biological Data
The following tables summarize the biological activity of representative compounds synthesized from this compound.
| Table 1: Kinase Inhibitory Activity | ||||
| Compound | Target Kinase | IC50 (nM) | Cell-based Assay IC50 (nM) | Reference |
| Thienopyrimidine Derivative 9a | PI3Kα | 9470 ± 630 | - | [1] |
| Pyridopyrimidine Derivative 5 | PI3Kα | 10 | - | |
| Pyridopyrimidine Derivative 19 | PI3Kα | 3 | - | |
| Pyridopyrimidine Derivative 21 | PI3Kα | 6 | - | |
| Pyrazolo[1,5-a]pyrimidine Derivative 54 | PI3Kδ | 2.8 | - | [6] |
| Pyrazolo[1,5-a]pyrimidine Derivative 6 | PI3Kδ | 18 | - | [7] |
| Pyrazolopyrimidine Derivative 15 | CDK2/cyclin A2 | 61 ± 3 | - | [8] |
| Pyrido[3,2-d]pyrimidine Derivative 5 | mTOR | ~100 | - | |
| Pyrido[3,2-d]pyrimidine Derivative 19 | mTOR | ~100 | - | |
| Pyrido[3,2-d]pyrimidine Derivative 21 | mTOR | ~100 | - | |
| OSI-027 | mTOR | <4 | - | [9] |
| AZD2014 | mTOR | <4 | - | [9] |
| INK128 | mTOR | 1 | - | [9] |
| Table 2: Adenosine Receptor Antagonist Activity | |||
| Compound | Receptor | Ki (nM) | Reference |
| 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivative | hA1 | 1.9 | |
| 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivative | hA2A | 0.06 |
| Table 3: Antiproliferative Activity | |||
| Compound | Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine Derivative 9a | HepG-2 | 12.32 ± 0.96 | [1] |
| Thienopyrimidine Derivative 9a | A549 | 11.30 ± 1.19 | [1] |
| Thienopyrimidine Derivative 9a | PC-3 | 14.69 ± 1.32 | [1] |
| Thienopyrimidine Derivative 9a | MCF-7 | 9.80 ± 0.93 | [1] |
| Pyrazolopyrimidine Derivative 15 | MCF-7 | <10 | [8] |
| Pyrazolopyrimidine Derivative 15 | HCT-116 | <10 | [8] |
| Pyrazolopyrimidine Derivative 16 | Various | GI50 0.018 - 9.98 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 7-Amino-5-substituted-thiazolo[5,4-d]pyrimidines
This protocol describes a common synthetic route for the derivatization of this compound.
Step 1: Amination at C7
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired amine (1.1 - 2.0 eq).
-
The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from 2 to 24 hours, monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol, diethyl ether) and dried under vacuum to yield the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine intermediate.
Step 2: Substitution at C5 (e.g., Suzuki Coupling)
-
To a mixture of the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine intermediate (1.0 eq), a boronic acid or ester (1.2 - 1.5 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 - 0.1 eq) in a suitable solvent system (e.g., DME/water, toluene/ethanol/water), add a base such as Na2CO3 or K2CO3 (2.0 - 3.0 eq).
-
The reaction mixture is degassed and heated to reflux under an inert atmosphere (e.g., Nitrogen or Argon) for 4 to 24 hours, monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 7-amino-5-substituted-thiazolo[5,4-d]pyrimidine.
Protocol 2: Synthesis of a Thienopyrimidine-based PI3Kα Inhibitor (General Approach based on literature)
This protocol outlines a multi-step synthesis of a thienopyrimidine derivative with PI3Kα inhibitory activity, starting from a related heterocyclic core, demonstrating the broader utility of pyrimidine-fused systems.
Step 1: Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine
-
Start with a suitable thienopyrimidine precursor, such as a dihydroxythienopyrimidine.
-
Treat the precursor with a chlorinating agent like phosphorus oxychloride (POCl3) to obtain the 2,4-dichloro derivative.[1]
Step 2: Selective Amination at C4
-
React the 2,4-dichlorothieno[2,3-d]pyrimidine with a nucleophilic amine, such as morpholine, to achieve selective substitution at the more reactive C4 position, yielding 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine.[1]
Step 3: Hydrazine Substitution at C2
-
Treat the resulting 2-chloro derivative with hydrazine to obtain the key intermediate, 2-hydrazinyl-4-morpholinothieno[2,3-d]pyrimidine.[1]
Step 4: Condensation with Chalcones
-
Condense the hydrazinyl intermediate with various chalcones to introduce diverse substituents and form the final pyrazole-containing thienopyrimidine derivatives.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for the synthesis and evaluation of compounds derived from this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: The B-Cell Receptor (BCR) signaling pathway mediated by Syk.
Caption: Simplified signaling pathways of A1 and A2A adenosine receptors.
Caption: General workflow for drug discovery using the title scaffold.
Conclusion
This compound has proven to be an exceptionally valuable and versatile scaffold in medicinal chemistry. Its amenability to selective functionalization has enabled the synthesis of a wide array of potent and selective modulators of important biological targets. The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents. The continued exploration of this privileged scaffold is expected to yield further breakthroughs in the development of new medicines for a range of human diseases.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 5,7-Dichlorothiazolo(5,4-d)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the Suzuki-Miyaura cross-coupling reaction of 5,7-Dichlorothiazolo(5,4-d)pyrimidine. This versatile building block is crucial in the synthesis of a wide range of biologically active compounds, particularly in the development of novel therapeutics. The following sections outline optimized reaction conditions, experimental procedures, and data presentation to facilitate the efficient synthesis of 5,7-disubstituted thiazolo[5,4-d]pyrimidine derivatives.
Introduction
The thiazolo[5,4-d]pyrimidine scaffold is a key heterocyclic motif present in numerous compounds with significant biological activities, including potent antiproliferative agents and adenosine receptor antagonists.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto this core structure.[3] The electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines, such as this compound, highly reactive substrates for palladium-catalyzed cross-coupling reactions.[3]
Microwave-assisted synthesis has emerged as a key technology for these transformations, offering significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reproducibility.[3] This document will focus on providing optimized conditions for both conventional and microwave-assisted Suzuki couplings of this compound.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound involves the reaction of the dichloro-substrate with a boronic acid in the presence of a palladium catalyst and a base. The reaction can proceed in a stepwise manner, allowing for the synthesis of unsymmetrically substituted products, or as a double coupling to yield symmetrically substituted derivatives.
Caption: General workflow for the Suzuki coupling of this compound.
Data Presentation: Optimized Reaction Conditions for Suzuki Coupling
The following tables summarize optimized reaction conditions for the Suzuki coupling of chloro-substituted pyrimidine derivatives, which can be adapted for this compound.
Table 1: Catalyst Screening for Microwave-Assisted Suzuki Coupling
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[3] |
Table 2: Solvent Mixture Screening for Microwave-Assisted Suzuki Coupling
| Solvent (v/v) | Yield (%) |
| 1,4-Dioxane/H₂O (2:1) | 80 |
| Toluene/EtOH/H₂O (2:2:1) | 75 |
| DMF/H₂O (2:1) | 68 |
| Acetonitrile/H₂O (2:1) | 55 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.[3] |
Table 3: Base Screening for Microwave-Assisted Suzuki Coupling
| Base | Yield (%) |
| K₂CO₃ | 81 |
| Na₂CO₃ | 78 |
| Cs₂CO₃ | 72 |
| K₃PO₄ | 65 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation. |
Table 4: Temperature and Time Screening for Microwave-Assisted Suzuki Coupling
| Temperature (°C) | Time (min) | Yield (%) |
| 80 | 15 | 65 |
| 100 | 10 | 78 |
| 100 | 15 | 81 |
| 100 | 20 | 81 |
| 120 | 15 | 75 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), microwave irradiation.[4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of 7-Amino-5-chlorothiazolo[5,4-d]pyrimidine with Boronic Acids
This protocol is adapted from the synthesis of 7-amino-5-aryl-thiazolo[5,4-d]pyrimidine derivatives.[1]
Materials:
-
7-Amino-5-chlorothiazolo[5,4-d]pyrimidine derivative
-
Appropriate boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add the 7-amino-5-chlorothiazolo[5,4-d]pyrimidine derivative, the desired boronic acid, sodium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Add a mixture of DME and water.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 30 minutes with stirring.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Microwave-Assisted Suzuki Coupling of Dichloropyrimidines
This protocol provides a general starting point for the optimization of Suzuki coupling with this compound.[3]
Materials:
-
This compound (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.5 mmol for mono-substitution, 1.0 mmol for di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)
-
Base (e.g., K₂CO₃) (1.5 mmol)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the this compound (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (1.5 mmol).[3]
-
Add the palladium catalyst (0.0025 mmol, 0.5 mol%).[3]
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[3]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[3]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers and wash with brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄.[3]
-
Filter and concentrate the solvent under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for optimizing the Suzuki coupling reaction.
Caption: Workflow for the optimization of Suzuki coupling reaction conditions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound. By carefully selecting the catalyst, base, solvent, and reaction temperature, a wide array of substituted thiazolo[5,4-d]pyrimidines can be synthesized in good to excellent yields. The use of microwave irradiation can significantly accelerate these reactions, making it a valuable tool for high-throughput synthesis in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to successfully implement and optimize these important transformations.
References
- 1. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Antiproliferative Agents Using 5,7-Dichlorothiazolo(5,4-d)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antiproliferative agents derived from the versatile 5,7-Dichlorothiazolo(5,4-d)pyrimidine scaffold. This document outlines detailed protocols for chemical synthesis, characterization, and biological evaluation, including cytotoxicity and apoptosis induction assays.
Introduction
The thiazolo[5,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties. Its structural similarity to purine bases allows it to interact with various biological targets, leading to the inhibition of cancer cell proliferation. This compound is a key intermediate, offering two reactive sites for nucleophilic substitution, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Derivatives of this scaffold have shown potent antiproliferative activity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the activation of caspases and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).
Data Presentation: Antiproliferative Activity
The following tables summarize the in vitro antiproliferative activity (IC50 values) of representative thiazolo[5,4-d]pyrimidine derivatives against various human cancer cell lines.
Table 1: Antiproliferative Activity of 2,7-Disubstituted Thiazolo[5,4-d]pyrimidine Analogs
| Compound ID | R2 Substituent | R7 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4k | 4-Chlorophenylamino | N,N-Diethylamino | NCI-H322 (Lung) | 7.1 | [cite: ] |
| A549 (Lung) | 1.4 | [cite: ] | |||
| A431 (Epidermal) | 3.1 | [cite: ] | |||
| T98G (Glioblastoma) | 3.4 | [cite: ] | |||
| 4a | Morpholine | Morpholine | HL-60 (Leukemia) | 8.0 | [cite: ] |
| 7i | Varied | Varied | MGC-803 (Gastric) | 4.64 | [1] |
| HGC-27 (Gastric) | 5.07 | [1] | |||
| 7a | Varied | Varied | MGC-803 (Gastric) | 5.13 | [1] |
Table 2: Selectivity of Lead Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 7i | MGC-803 | 4.64 | GES-1 | >55 | >12.0 | [1] |
| 7a | MGC-803 | 5.13 | GES-1 | >55 | >12.5 | [1] |
Experimental Protocols
Protocol 1: General Synthesis of 2,7-Disubstituted Thiazolo[5,4-d]pyrimidines
This protocol describes a general method for the synthesis of 2,7-disubstituted thiazolo[5,4-d]pyrimidine derivatives starting from 5,7-Dichlorothiazolo[5,4-d]pyrimidine.
Materials:
-
5,7-Dichlorothiazolo[5,4-d]pyrimidine
-
Primary or secondary amine (for C7 substitution)
-
Substituted amine or thiol (for C2 substitution)
-
Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of 7-substituted-5-chlorothiazolo[5,4-d]pyrimidine:
-
Dissolve 5,7-Dichlorothiazolo[5,4-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., DCM).
-
Add the desired primary or secondary amine (1.1 equivalents) and a base (e.g., TEA, 2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 7-substituted-5-chlorothiazolo[5,4-d]pyrimidine intermediate.
-
-
Step 2: Synthesis of 2,7-disubstituted-thiazolo[5,4-d]pyrimidine:
-
Dissolve the 7-substituted-5-chlorothiazolo[5,4-d]pyrimidine intermediate (1 equivalent) in a suitable solvent (e.g., DMF).
-
Add the desired substituted amine or thiol (1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).
-
Heat the reaction mixture at 80-100 °C for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Antiproliferative Activity Assessment using MTT Assay
This protocol details the procedure for evaluating the cytotoxicity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cancer cells treated with thiazolo[5,4-d]pyrimidine derivatives using flow cytometry.[6][7][8]
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 4: Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the cleavage of PARP and caspases, key markers of apoptosis, in cells treated with the synthesized compounds.[9][10][11][12][13]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and untreated cells with ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PARP, which detects both full-length and cleaved forms) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the extent of PARP and caspase cleavage relative to a loading control (e.g., β-actin).
-
Visualizations
Synthetic Workflow
Caption: General synthetic route to 2,7-disubstituted thiazolo[5,4-d]pyrimidines.
Experimental Logic for Biological Evaluation
Caption: Workflow for evaluating the antiproliferative effects of synthesized compounds.
Apoptotic Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by thiazolo[5,4-d]pyrimidine derivatives.
References
- 1. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of 5,7-Dichlorothiazolo(5,4-d)pyrimidine in the Development of Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors
Application Note AN-2025-12-24
Introduction
The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) continues to demand the development of novel antiretroviral agents with improved efficacy, resistance profiles, and pharmacokinetic properties. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART), acting by allosterically inhibiting the viral reverse transcriptase (RT) enzyme.[1] However, the clinical utility of NNRTIs can be hampered by the rapid emergence of drug-resistant viral strains and suboptimal pharmacological characteristics.
Recent research has identified the thiazolo[5,4-d]pyrimidine scaffold as a promising core for the design of next-generation NNRTIs. This application note details the use of 5,7-dichlorothiazolo[5,4-d]pyrimidine as a key starting material for the synthesis of a series of potent piperidine-substituted thiazolo[5,4-d]pyrimidine derivatives. These compounds have demonstrated significant anti-HIV-1 activity against both wild-type and drug-resistant viral strains, coupled with improved solubility and pharmacokinetic profiles, marking a significant advancement in the field. The development of these novel inhibitors was guided by a bioisosteric replacement strategy, evolving from the highly potent thiophene[3,2-d]pyrimidine-based lead compound, K-5a2.[2][3]
Rationale for Development
The lead compound, K-5a2, a piperidine-substituted thiophene[3,2-d]pyrimidine derivative, exhibited remarkable potency against wild-type HIV-1 and several resistant strains.[1][4][5][6][7] However, its clinical development was hindered by poor aqueous solubility and unfavorable oral bioavailability.[5] To address these limitations, a bioisosteric replacement of the central thiophene[3,2-d]pyrimidine core with a thiazolo[5,4-d]pyrimidine scaffold was investigated. This modification aimed to enhance the physicochemical properties of the compounds while maintaining or improving their biological activity. The thiazolo[5,4-d]pyrimidine core was selected for its potential to form favorable interactions within the NNRTI binding pocket of HIV-1 RT and for its synthetic accessibility, with 5,7-dichlorothiazolo[5,4-d]pyrimidine serving as a versatile precursor for chemical elaboration.
Quantitative Data Summary
The synthesized thiazolo[5,4-d]pyrimidine derivatives were evaluated for their in vitro anti-HIV-1 activity against a panel of wild-type and NNRTI-resistant strains. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and selectivity index (SI = CC50/EC50) were determined. The results for key compounds are summarized in the tables below, with Etravirine (ETV), a second-generation NNRTI, used as a reference compound.
Table 1: Anti-HIV-1 Activity of Thiazolo[5,4-d]pyrimidine Derivatives against Wild-Type and a Resistant Strain
| Compound | EC50 (nM) vs. HIV-1 IIIB (Wild-Type) | CC50 (µM) in MT-4 cells | SI vs. HIV-1 IIIB | EC50 (nM) vs. RES056 (Resistant Strain) |
| 14a | 2.8 | >25.1 | >11071 | 26.1 |
| 14c | 2.5 | >25.1 | >12425 | 27.4 |
| 14d | 3.5 | >30.3 | >16818 | 24.7 |
| 19a | 2.4 | >25.1 | >10458 | 18.3 |
| 19c | 2.9 | >25.1 | >8655 | 18.1 |
| ETV | 2.8 | >25.1 | >8964 | 45.4 |
Data extracted from a study on piperidine-substituted thiazolo[5,4-d]pyrimidine derivatives.[3]
Table 2: Anti-HIV-1 Activity against a Panel of NNRTI-Resistant Strains
| Compound | L100I (EC50, nM) | K103N (EC50, nM) | Y181C (EC50, nM) | Y188L (EC50, nM) | E138K (EC50, nM) | F227L+V106A (EC50, nM) |
| 14a | 3.5 | 4.8 | 6.2 | 7.1 | 5.5 | 19.8 |
| 14c | 2.7 | 5.1 | 6.5 | 7.5 | 5.8 | 20.1 |
| 14d | 3.8 | 5.3 | 6.8 | 7.9 | 6.1 | 21.5 |
| 19a | 3.2 | 4.5 | 5.8 | 6.7 | 5.2 | 18.7 |
| 19c | 3.4 | 4.7 | 6.1 | 7.0 | 5.4 | 19.5 |
| ETV | 6.0 | 3.3 | 4.5 | 5.5 | 4.1 | 18.9 |
Data extracted from a study on piperidine-substituted thiazolo[5,4-d]pyrimidine derivatives.[3]
Experimental Protocols
General Synthetic Workflow
The synthesis of the target piperidine-substituted thiazolo[5,4-d]pyrimidine derivatives initiates from a suitably activated thiazolo[5,4-d]pyrimidine core, such as 5,7-dichlorothiazolo[5,4-d]pyrimidine. A general synthetic scheme involves sequential nucleophilic aromatic substitution reactions at the C5 and C7 positions.
Detailed Synthesis Protocol for a Representative Compound
Synthesis of Intermediate 7-chloro-5-substituted-thiazolo[5,4-d]pyrimidine:
-
To a solution of 5,7-dichlorothiazolo[5,4-d]pyrimidine (1.0 eq) in a suitable solvent such as DMF, add K2CO3 (2.0 eq).
-
Add a solution of the desired nucleophile (e.g., 4-hydroxy-3,5-dimethylbenzonitrile, 1.1 eq) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the monosubstituted intermediate.
Synthesis of the Final Piperidine-Substituted Thiazolo[5,4-d]pyrimidine Derivative:
-
To a solution of the 7-chloro-5-substituted-thiazolo[5,4-d]pyrimidine intermediate (1.0 eq) in DMF, add K2CO3 (2.0 eq).
-
Add tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq) and heat the mixture to 120 °C.
-
After the reaction is complete (monitored by TLC), cool the mixture, dilute with water, and extract with ethyl acetate.
-
Dry the organic layer and concentrate. The crude product is then dissolved in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature to remove the Boc protecting group.
-
Evaporate the solvent and purify the residue to obtain the piperidine intermediate.
-
This intermediate can be further functionalized through various coupling reactions to yield the final target compounds.
Anti-HIV-1 Activity Assay Protocol
The anti-HIV-1 activity of the synthesized compounds is determined using a cell-based assay.
-
Cell Culture: MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus: HIV-1 IIIB (wild-type) and various NNRTI-resistant strains are used.
-
Assay Procedure:
-
Plate MT-4 cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plates for 5 days at 37 °C in a 5% CO2 incubator.
-
On day 5, assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The EC50 values are calculated as the compound concentration required to inhibit HIV-1-induced cytopathic effect by 50%. The CC50 values are determined from parallel experiments with uninfected cells.
Mechanism of Action
The thiazolo[5,4-d]pyrimidine derivatives, like other NNRTIs, are allosteric inhibitors of HIV-1 reverse transcriptase. They bind to a hydrophobic pocket, known as the NNRTI binding pocket (NNIBP), which is located approximately 10 Å from the polymerase active site. Binding of the inhibitor induces a conformational change in the enzyme, which restricts the mobility of the p66 subunit and ultimately blocks the reverse transcription process. The improved activity of the new derivatives against resistant strains is attributed to their conformational flexibility, allowing them to adapt to mutations within the NNIBP.
References
- 1. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for potent and broad inhibition of HIV-1 RT by thiophene[3,2-d]pyrimidine non-nucleoside inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5,7-Dichlorothiazolo(5,4-d)pyrimidine in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dichlorothiazolo(5,4-d)pyrimidine is a versatile heterocyclic scaffold that has emerged as a privileged starting material in the discovery of novel anticancer agents. Its unique structure serves as a key building block for the synthesis of a diverse range of derivatives that have demonstrated potent and selective inhibitory activity against various molecular targets implicated in cancer progression. This document provides a comprehensive overview of the applications of this compound in oncology research, including detailed experimental protocols for the synthesis and evaluation of its derivatives, and a summary of their biological activities.
The thiazolo[5,4-d]pyrimidine core is a bioisostere of the purine ring system, allowing its derivatives to interact with ATP-binding sites of various kinases, thereby modulating their activity.[1] Research has shown that derivatives of this compound can effectively target key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and Syk kinase pathways, leading to the induction of apoptosis and inhibition of tumor cell proliferation.[2][3]
Key Applications in Anticancer Drug Discovery
Derivatives synthesized from this compound have been investigated for their therapeutic potential in a variety of cancers. The primary mechanisms of action for these compounds involve:
-
Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases that are crucial for cancer cell survival and proliferation. Notable targets include Spleen Tyrosine Kinase (Syk), Phosphoinositide 3-kinase (PI3K), and the mammalian Target of Rapamycin (mTOR).[2]
-
Induction of Apoptosis: A significant number of thiazolo[5,4-d]pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of key apoptotic proteins such as PARP-1 and procaspase-3.
-
Cell Cycle Arrest: Certain derivatives have been observed to halt the progression of the cell cycle in cancerous cells, thereby preventing their uncontrolled division.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of representative thiazolo[5,4-d]pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 4k | 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | A549 (Lung) | 1.4 | [4] |
| NCI-H322 (Lung) | 7.1 | [4] | ||
| A431 (Epidermal) | 3.1 | [4] | ||
| T98G (Glioblastoma) | 3.4 | [4] | ||
| 4a | 2-(substituted)-7-morpholino-thiazolo[5,4-d]pyrimidine | HL-60 (Leukemia) | 8 | [4] |
| 7i | Thiazolo[5,4-d]pyrimidine derivative | MGC-803 (Gastric) | 4.64 | [5] |
| HGC-27 (Gastric) | 5.07 | [5] | ||
| 7a | Thiazolo[5,4-d]pyrimidine derivative | MGC-803 (Gastric) | 5.13 | [5] |
Signaling Pathways and Mechanism of Action
The anticancer effects of this compound derivatives are primarily attributed to their ability to modulate critical signaling pathways involved in cell growth, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation and survival and is hyperactivated in many cancers.[2][6] Derivatives of this compound can inhibit key kinases in this pathway, leading to the induction of apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazolo[5,4-d]pyrimidine derivatives.
Syk Kinase Signaling Pathway
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling of various cell surface receptors and is implicated in the survival and proliferation of certain cancer cells.[3]
Caption: Inhibition of the Syk kinase signaling pathway by thiazolo[5,4-d]pyrimidine derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative thiazolo[5,4-d]pyrimidine derivative and for key in vitro assays to evaluate its anticancer activity.
Synthesis of Thiazolo[5,4-d]pyrimidine Derivatives
This protocol describes a general method for the synthesis of 2,7-disubstituted-thiazolo[5,4-d]pyrimidines starting from this compound.
Caption: General synthetic workflow for thiazolo[5,4-d]pyrimidine derivatives.
Materials:
-
This compound
-
Appropriate primary or secondary amines (e.g., 4-chloroaniline, diethylamine)
-
Solvent (e.g., ethanol, N,N-Dimethylformamide)
-
Base (e.g., triethylamine, potassium carbonate)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Step 1: Synthesis of 7-substituted-5-chloro-thiazolo[5,4-d]pyrimidine:
-
Dissolve this compound (1 equivalent) in a suitable solvent.
-
Add the first amine (1.1 equivalents) and a base (1.2 equivalents).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 7-substituted-5-chloro-thiazolo[5,4-d]pyrimidine intermediate.
-
-
Step 2: Synthesis of the final 2,7-disubstituted-thiazolo[5,4-d]pyrimidine:
-
Dissolve the intermediate from Step 1 in a suitable solvent.
-
Add the second amine (1.5 equivalents) and a base (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent.
-
Purify the final product by recrystallization or column chromatography.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
In Vitro Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Thiazolo[5,4-d]pyrimidine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazolo[5,4-d]pyrimidine derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell line
-
Thiazolo[5,4-d]pyrimidine derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the desired concentrations of the thiazolo[5,4-d]pyrimidine derivative for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and setting up the quadrants.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the cleavage of PARP-1 and procaspase-3, which are hallmarks of apoptosis.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP-1, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and untreated cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-PARP-1, anti-caspase-3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagent.
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the bands corresponding to full-length and cleaved PARP-1 and procaspase-3. Use β-actin as a loading control.
-
Conclusion
This compound represents a highly valuable and versatile scaffold for the development of novel anticancer therapeutics. The ability to readily synthesize a wide array of derivatives targeting key oncogenic pathways provides a robust platform for drug discovery efforts. The protocols and data presented herein serve as a foundational resource for researchers aiming to explore the therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives is warranted to advance them towards clinical applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Calling in SYK: SYK’s dual role as a tumor promoter and tumor suppressor in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of SYK Signaling Networks Reveals the Potential Molecular Determinants of Its Tumor-Promoting and Suppressing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Biological Assays of Thiazolo[5,4-d]pyrimidine Compounds
Introduction
The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse range of biological activities.[1] As a purine isostere, this scaffold has been successfully incorporated into compounds targeting various biological processes, leading to the development of agents with potent antitumor, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4] These application notes provide a comprehensive guide to the key in vitro assays used to characterize the biological effects of novel thiazolo[5,4-d]pyrimidine derivatives, intended for researchers, scientists, and drug development professionals.
Anticancer and Antiproliferative Assays
Application Note:
A primary focus for thiazolo[5,4-d]pyrimidine derivatives has been the development of anticancer agents. Their efficacy is commonly evaluated by their ability to inhibit the growth and proliferation of cancer cells. In vitro assays are the first step in this evaluation, providing quantitative measures of a compound's potency (e.g., IC50 or GI50 values) across a panel of human cancer cell lines. Commonly employed methods include colorimetric assays like the MTT and SRB assays, which measure metabolic activity or total protein content as indicators of cell viability.[5][6] Long-term assays, such as the colony formation assay, assess the ability of a single cell to undergo sustained proliferation, providing insights into cytostatic versus cytotoxic effects.[5]
Quantitative Data Summary:
The following tables summarize the antiproliferative activity of selected thiazolo[5,4-d]pyrimidine compounds against various cancer cell lines.
Table 1: Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 7i | MGC-803 | Gastric Cancer | 4.64 | [1] |
| 7i | HGC-27 | Gastric Cancer | 5.07 | [1] |
| 7a | MGC-803 | Gastric Cancer | 5.13 | [1] |
| 4k | A549 | Lung Cancer | 1.4 | [7] |
| 4k | NCI-H322 | Lung Cancer | 7.1 | [7] |
| 4k | A431 | Epidermal Cancer | 3.1 | [7] |
| 4k | T98G | Glioblastoma | 3.4 | [7] |
| 4a | HL-60 | Leukemia | 8 | [7] |
| 4c | MCF-7 | Breast Cancer | 1.54 | [6] |
| 4c | MDAMB-231 | Breast Cancer | 2.12 | [6] |
| 4a | MCF-7 | Breast Cancer | 2.18 | [6] |
| 4a | MDAMB-231 | Breast Cancer | 3.01 |[6] |
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity and antiproliferative assays.
Protocols:
Protocol 1: MTT Cell Viability Assay [1][5][8][9]
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Materials:
-
96-well flat-bottom plates
-
Thiazolo[5,4-d]pyrimidine compounds dissolved in DMSO
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Induction Assays
Application Note:
Many effective anticancer agents work by inducing programmed cell death, or apoptosis. Thiazolo[5,4-d]pyrimidines have been shown to induce apoptosis in various cancer cell lines.[7] The most common method to detect apoptosis is using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[5][10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[10] Further mechanistic studies often involve Western blot analysis for the cleavage of key apoptotic proteins like PARP-1 and procaspase-3.
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining [5][10]
-
Materials:
-
6-well plates
-
Treated cells and controls
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the thiazolo[5,4-d]pyrimidine compound for the specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Kinase Inhibition Assays
Application Note:
The dysregulation of protein kinase signaling is a hallmark of cancer. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival, and it is often overactive in cancer.[11][12] Thiazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks).[13] In vitro kinase assays are essential for determining the specific inhibitory activity and selectivity of these compounds against target kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Quantitative Data Summary:
Table 2: PI3K Isoform Inhibition by a Thiazolo[5,4-b]pyridine Derivative
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
|---|
| 19a | 3.4 | >30 | 1.8 | 2.5 |[13] |
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by inhibitors.
Protocol 3: General In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol provides a general framework. Specific reagents and conditions will vary based on the kinase and the assay kit used (e.g., LanthaScreen™, Z'-LYTE™).
-
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase-specific substrate (e.g., a fluorescently labeled peptide)
-
ATP
-
Assay buffer
-
Thiazolo[5,4-d]pyrimidine compounds in DMSO
-
Stop solution or detection reagents
-
Low-volume 384-well plates (white or black)
-
Microplate reader capable of fluorescence or time-resolved fluorescence resonance energy transfer (TR-FRET) detection
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into the assay plate.
-
Kinase Reaction: Add the kinase, fluorescent substrate, and ATP to the wells to initiate the reaction. The final volume is typically 10-20 µL.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60-90 minutes).
-
Reaction Termination: Add a stop solution or detection reagent as specified by the manufacturer to terminate the kinase reaction and generate a signal.
-
Signal Detection: Read the plate on a compatible microplate reader. For TR-FRET assays, this involves measuring the emission ratio at two different wavelengths.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to no-inhibitor controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Antimicrobial Assays
Application Note:
In addition to anticancer activity, thiazolo[5,4-d]pyrimidines have demonstrated significant potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria.[3][14][15] The standard method for quantifying antimicrobial activity in vitro is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used, high-throughput technique for determining MIC values.
Quantitative Data Summary:
Table 3: Antibacterial Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | Bacterial Strain | Activity (Inhibition Zone in mm) | Reference |
|---|---|---|---|
| 3 | Staphylococcus aureus | Moderate Activity | [3] |
| 3 | Escherichia coli | Moderate Activity | [3] |
| 4 | Staphylococcus aureus | Moderate Activity | [3] |
| 4 | Escherichia coli | Moderate Activity | [3] |
| 11a | Staphylococcus aureus | Potent Inhibition | [14] |
| 11b | Escherichia coli | Potent Inhibition |[14] |
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Thiazolo[5,4-d]pyrimidine compounds dissolved in DMSO
-
Standard antibiotic (e.g., Ampicillin, Ciprofloxacin) as a positive control
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
-
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Dispense 50 µL of the stock compound solution (at 2x the highest desired concentration) into the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
-
References
- 1. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. labroots.com [labroots.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
Application Notes and Protocols for the Purification of 5,7-Dichlorothiazolo(5,4-d)pyrimidine and Its Derivatives
These application notes provide detailed protocols for common purification techniques for products derived from 5,7-Dichlorothiazolo(5,4-d)pyrimidine, catering to researchers, scientists, and professionals in drug development.
Overview of Purification Strategies
Derivatives of this compound are key intermediates in the synthesis of a wide range of biologically active compounds.[1] Effective purification is crucial to ensure the quality and reliability of downstream applications. The choice of purification method depends on the physicochemical properties of the target compound, the nature of the impurities, and the desired scale of the process. Common techniques include precipitation, recrystallization, and column chromatography.
Purification Data Summary
The following tables summarize quantitative data for various purification methods applied to this compound and its derivatives, based on available literature.
Table 1: Purification of this compound
| Purification Method | Solvents/Reagents | Yield | Purity | Reference |
| Precipitation | Isopropyl acetate-heptane | 86% | >99% | [2] |
| Aqueous Work-up & Filtration | Water | 98% (for precursor) | Not Specified | [2] |
Table 2: Purification of Thiazolo[5,4-d]pyrimidine Derivatives
| Purification Method | Derivative Type | Solvents/Mobile Phase | Yield | Purity | Reference |
| Recrystallization | Arylidene derivative | Ethanol | Good | Not Specified | [3] |
| Recrystallization | 2-hydroxybenzylidene derivative | Methanol | 87% | Not Specified | [4] |
| Recrystallization | Pyridopyrimidine derivative | Glacial Acetic Acid | Not Specified | Not Specified | [5] |
| Column Chromatography | Thiazolo-pyrimidinone | Hexane/EtOAc (1:1) | 79% | Not Specified | [6] |
| HPLC | 2,7-dimethyl-5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol | Acetonitrile, Water, Phosphoric Acid | Not Specified | Analytical Method | [7] |
Experimental Protocols
Protocol for Purification by Precipitation
This protocol is adapted from the synthesis of this compound.[2]
Objective: To purify crude this compound by precipitation.
Materials:
-
Crude this compound
-
Isopropyl acetate
-
Heptane
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Following the synthesis, concentrate the reaction mixture containing the crude product under reduced pressure to remove the excess phosphoryl chloride.
-
Perform an aqueous work-up of the residue.
-
Dissolve the resulting crude product in a minimal amount of isopropyl acetate.
-
Slowly add heptane to the solution with stirring until a precipitate forms.
-
Continue stirring for a predetermined time to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold heptane to remove residual impurities.
-
Dry the purified product under vacuum to a constant weight.
Protocol for Purification by Recrystallization
This is a general protocol for the recrystallization of thiazolo[5,4-d]pyrimidine derivatives.[3][4][8]
Objective: To purify solid derivatives of thiazolo[5,4-d]pyrimidine by recrystallization.
Materials:
-
Crude thiazolo[5,4-d]pyrimidine derivative
-
Recrystallization solvent (e.g., ethanol, methanol, or glacial acetic acid)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Ice bath
-
Filtration apparatus
Procedure:
-
Transfer the crude solid product into an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, hot filtration can be performed to remove insoluble impurities.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol for Purification by Column Chromatography
This protocol is a general guideline for the purification of thiazolo[5,4-d]pyrimidine derivatives using flash column chromatography.[6]
Objective: To separate and purify thiazolo[5,4-d]pyrimidine derivatives from reaction mixtures.
Materials:
-
Crude product mixture
-
Silica gel (for flash chromatography)
-
Eluent system (e.g., Hexane/Ethyl Acetate, 1:1)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) apparatus for monitoring
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen mobile phase.
-
Collect fractions as the solvent passes through the column.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions under reduced pressure to obtain the purified compound.
Visualized Workflows
The following diagrams illustrate the logical flow of the purification processes.
Caption: General Purification Workflow for Thiazolopyrimidine Derivatives.
Caption: Integrated Synthesis and Purification Process Overview.
References
- 1. caymanchem.com [caymanchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis, Self-Assembly in Crystalline Phase and Anti-Tumor Activity of 2-(2-/4-Hydroxybenzylidene)thiazolo[3,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Separation of 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ijnc.ir [ijnc.ir]
Troubleshooting & Optimization
Technical Support Center: 5,7-Dichlorothiazolo(5,4-d)pyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yields for the synthesis of 5,7-Dichlorothiazolo(5,4-d)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound with a high overall yield?
A1: A convenient and high-yield four-step synthesis starting from ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate has been reported. This method provides the target compound in a 57% overall yield. The key steps involve the formation of a 5-aminothiazole intermediate, followed by cyclization and a final, optimized chlorination step.
Q2: My yield for the final chlorination step of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione to this compound is very low. What is the most critical factor for improving this step?
A2: The most critical factor for significantly improving the yield of the final chlorination step is the addition of a tertiary amine, specifically N,N-diisopropylethylamine (DIPEA), to the reaction mixture of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione and phosphoryl chloride (POCl₃). Additionally, maintaining a reaction temperature of 110 °C is crucial for optimal results.
Q3: What is the mechanism behind the yield improvement observed with the addition of N,N-diisopropylethylamine (DIPEA)?
A3: The tertiary amine, DIPEA, acts as a catalyst by activating the 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione substrate. It is proposed that the lone pair of electrons on the nitrogen atom of DIPEA attacks the carbonyl carbon of the pyrimidine dione, making it more susceptible to nucleophilic attack by the chlorinating agent, POCl₃. This activation facilitates the conversion of the hydroxyl groups to chloro groups under milder conditions, thus preventing degradation of the starting material and product that can occur at higher temperatures.
Q4: Are there alternative chlorinating agents to phosphoryl chloride (POCl₃)?
A4: While phosphoryl chloride (POCl₃) is the most commonly used and effective reagent for this transformation, other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or mixtures of POCl₃ and phosphorus pentachloride (PCl₅) are used for chlorination of similar heterocyclic systems. However, for the conversion of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione, the optimized POCl₃/DIPEA system has been shown to be highly efficient.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione | 1. Insufficient reaction temperature. 2. Inactive phosphoryl chloride (POCl₃) due to hydrolysis. 3. Absence of a tertiary amine catalyst. | 1. Ensure the reaction temperature is maintained at 110 °C. 2. Use freshly distilled or a new bottle of POCl₃. 3. Add N,N-diisopropylethylamine (DIPEA) to the reaction mixture. |
| Formation of a dark, tar-like substance | 1. Reaction temperature is too high. Older procedures reporting temperatures of 200 °C are known to cause degradation. 2. Prolonged reaction time at elevated temperatures. | 1. Strictly maintain the reaction temperature at 110 °C. 2. Monitor the reaction progress by TLC and quench the reaction upon completion (typically around 30 hours). |
| Presence of mono-chlorinated intermediate | 1. Incomplete reaction. 2. Insufficient amount of POCl₃. | 1. Increase the reaction time and monitor by TLC until the starting material and mono-chlorinated intermediate are consumed. 2. Ensure a sufficient excess of POCl₃ is used, as it often serves as both the reagent and solvent. |
| Product hydrolysis during work-up | 1. Quenching the reaction with water at a high temperature. 2. Presence of acidic byproducts catalyzing hydrolysis. | 1. Cool the reaction mixture to room temperature before slowly quenching with ice-water. 2. Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) during the aqueous work-up. |
| Difficult purification of the final product | 1. Formation of colored impurities due to side reactions. | 1. After the aqueous work-up, precipitate the product from a solvent system like isopropyl acetate-heptane to isolate it as a solid. This can significantly improve purity. |
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Chlorination of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione.
| Method | Chlorinating Agent | Additive | Temperature | Reaction Time | Yield (%) | Reference |
| Conventional | POCl₃ | None | 200 °C | 12 hours | 12 | Older literature |
| Optimized | POCl₃ | N,N-diisopropylethylamine | 110 °C | 30 hours | 86 | Shu, L., et al. (2012)[1] |
Experimental Protocols
Optimized Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine
This protocol is based on the high-yield, four-step synthesis reported by Shu, L., et al. in HETEROCYCLES, Vol. 85, No. 7, 2012.[1]
Step 1: Synthesis of Ethyl 5-(ethoxycarbonylamino)thiazole-4-carboxylate
-
To a solution of 1 M potassium t-butoxide in THF (180 mL, 180 mmol) at < -25 °C, add ethyl isocyanoacetate (18.0 g, 159 mmol) over 5 minutes.
-
Stir for 10 minutes, then add ethoxycarbonyl isothiocyanate (21.0 g, 160 mmol) dropwise over 10 minutes, maintaining the temperature below -20 °C.
-
After stirring for 10 minutes, warm the mixture to 0 °C over 30 minutes.
-
Quench the reaction with acetic acid and perform an extractive work-up with isopropyl acetate.
-
Concentration of the organic phase yields the product as a light brown solid (92% yield), which can be used in the next step without further purification.
Step 2: Synthesis of 5-Aminothiazole-4-carboxamide
-
Dissolve the product from Step 1 in aqueous ethanol at 40 °C.
-
Add ammonium hydroxide and stir the resulting suspension at 40 °C overnight.
-
The product precipitates and can be collected by filtration.
Step 3: Synthesis of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione
-
A detailed procedure for this step can be found in the referenced literature. It typically involves the cyclization of the 5-aminothiazole-4-carboxamide. A 98% yield is reported for this step.[1]
Step 4: Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine
-
In a round-bottomed flask, suspend 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione in phosphoryl chloride (POCl₃).
-
Add N,N-diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to 110 °C and stir for 30 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃.
-
Carefully quench the residue with ice-water.
-
Extract the product with a suitable organic solvent (e.g., isopropyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Precipitate the product from an isopropyl acetate-heptane mixture to obtain 5,7-Dichlorothiazolo[5,4-d]pyrimidine as a brown solid (86% yield, >99% purity).[1]
Visualizations
Caption: Optimized 4-step synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the final chlorination step.
References
Common side reactions in the synthesis of thiazolo[5,4-d]pyrimidine analogs.
Welcome to the technical support center for the synthesis of thiazolo[5,4-d]pyrimidine analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of thiazolo[5,4-d]pyrimidine analogs, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield or Failure in the Initial Thiazole Ring Formation (Gewald Reaction)
Q: I am attempting to synthesize the 2-aminothiazole precursor using the Gewald reaction, but I am getting a low yield of my desired product and a significant amount of an unknown byproduct. What could be the cause and how can I fix it?
A: A common side reaction in the Gewald synthesis of 2-aminothiophenes (a precursor to the thiazole ring in many synthetic routes) is the dimerization of the α,β-unsaturated nitrile intermediate. This dimer formation competes with the desired cyclization, leading to a reduced yield of the target aminothiophene.[1] The success of the Gewald reaction is highly dependent on the reaction conditions.
Troubleshooting Steps:
-
Optimize Reaction Temperature: The temperature plays a crucial role in directing the reaction towards the desired product. A temperature that is too high can favor the formation of side products, while a temperature that is too low may lead to an incomplete reaction. It is recommended to screen a range of temperatures (e.g., room temperature, 45 °C, and 70 °C) to find the optimal condition for your specific substrates.[1]
-
Select the Appropriate Solvent: The polarity of the solvent can significantly influence the reaction outcome. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly used and can enhance the condensation of intermediates with sulfur.[1] The solubility of elemental sulfur in the chosen solvent is also a critical factor to consider.
-
Choice of Base: The base is essential for promoting the initial Knoevenagel condensation. While organic bases like triethylamine or morpholine are frequently used, their basicity and concentration can affect the rate of the competing dimerization reaction. Careful selection and optimization of the base are recommended.
-
Monitor the Initial Condensation: Before adding sulfur, it can be beneficial to monitor the formation of the Knoevenagel condensation product (an α,β-unsaturated nitrile) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This ensures that the initial step is proceeding as expected.
Issue 2: Formation of Dimer Byproducts (Disulfide Formation)
Q: During the synthesis of a mercapto-substituted thiazolo[5,4-d]pyrimidine, I am observing a byproduct with approximately double the mass of my expected product. What is this and how can I prevent its formation?
A: The byproduct you are observing is likely a disulfide dimer, formed by the oxidation of the mercapto group of two molecules of your target compound. This is a common side reaction when working with thiol-containing heterocyclic compounds.
Troubleshooting Steps:
-
Control pH: The formation of disulfide bonds is often favored under neutral to slightly basic conditions. Keeping the pH of the reaction mixture in the acidic range (pH 3-4) can help to keep the thiol groups protonated and less susceptible to oxidation.
-
Use of Reducing Agents: In some cases, the addition of a mild reducing agent can help to prevent or reverse the formation of disulfide bonds.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation by atmospheric oxygen.
-
Alkylating Agents: If the free thiol is not required for a subsequent step, it can be protected by alkylation to prevent disulfide formation.
Issue 3: Unexpected Oxidation of the Thiazolo[5,4-d]pyrimidine Core
Q: I am performing a reaction on a substituent of my thiazolo[5,4-d]pyrimidine, but I am isolating an unexpected product with an additional oxygen atom. What could be happening?
A: The thiazole ring, while generally stable, can undergo oxidation under certain conditions. The most common oxidation side reactions are the formation of a thiazole N-oxide or oxidation of the sulfur atom to a sulfoxide or sulfone. Ring-opening of the thiazole ring can also occur with strong oxidizing agents.[2]
Troubleshooting Steps:
-
Choice of Oxidant: Avoid strong oxidizing agents if possible. Peroxy acids like m-CPBA are known to cause N-oxidation of thiazoles.[3] Consider using milder or more selective oxidizing agents.
-
Protect the Ring Nitrogen: If N-oxidation is a persistent issue, it may be necessary to protect the nitrogen atom of the thiazole ring before carrying out the oxidation step.
-
Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can sometimes minimize over-oxidation.
-
Alternative Synthetic Route: If selective oxidation of a substituent is not achievable without affecting the thiazole ring, consider introducing the oxidized substituent at an earlier stage of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the thiazole precursor for thiazolo[5,4-d]pyrimidine analogs?
A1: Two of the most widely used methods for synthesizing the initial thiazole ring are the Hantzsch thiazole synthesis and the Gewald reaction.
-
Hantzsch Thiazole Synthesis: This method involves the reaction of an α-haloketone with a thioamide. It is a versatile and generally high-yielding reaction.[4][5]
-
Gewald Reaction: This is a one-pot multicomponent reaction involving a ketone or aldehyde, an active methylene nitrile (like cyanoacetamide), and elemental sulfur in the presence of a base to form a 2-aminothiophene, which can then be used to construct the thiazolo[5,4-d]pyrimidine system.[1]
Q2: What is the Thorpe-Ziegler reaction and when is it used in this synthesis?
A2: The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile compound, catalyzed by a base, to form a cyclic enamine, which can then be hydrolyzed to a cyclic ketone.[6][7] In the context of thiazolo[5,4-d]pyrimidine synthesis, it can be used to form the pyrimidine ring by cyclizing a precursor that has two nitrile groups.
Q3: I am having difficulty purifying my final thiazolo[5,4-d]pyrimidine analog. What are some common strategies?
A3: Purification of thiazolo[5,4-d]pyrimidine derivatives can be challenging due to their often polar nature and potential for forming byproducts with similar properties. Common purification techniques include:
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an effective method for obtaining high-purity material.
-
Column Chromatography: Silica gel column chromatography is a widely used technique for separating the desired product from impurities. A range of solvent systems, from non-polar to polar, may need to be screened to achieve good separation.
-
Solid-Phase Synthesis: For the synthesis of libraries of analogs, solid-phase synthesis can simplify purification, as excess reagents and byproducts can be washed away from the resin-bound product.[8]
Q4: Can microwave irradiation be used to improve the synthesis of thiazolo[5,4-d]pyrimidine analogs?
A4: Yes, microwave-assisted synthesis has been shown to be beneficial in several steps of the synthesis of thiazolo[5,4-d]pyrimidines and related heterocyclic systems. It can significantly reduce reaction times and, in some cases, improve yields.[9][10]
Data Presentation
Table 1: Comparison of Yields for Hantzsch Thiazole Synthesis under Different Conditions
| Entry | Reaction Conditions | Yield (%) | Reference |
| 1 | 2-bromoacetophenone, thiourea, methanol, heat | 99 | [5] |
| 2 | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea, methanol, microwave (90 °C, 30 min) | 95 | [10] |
| 3 | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea, methanol, reflux (8 h) | Lower than microwave | [10] |
Table 2: Optimization of the Gewald Reaction for 2-Aminothiophene Synthesis
| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | Toluene | Morpholine | Reflux | Low | [11] |
| 2 | Acetonitrile | Morpholine | Reflux | Moderate | [6] |
| 3 | Ethanol | Morpholine | Reflux | High | [6] |
| 4 | Water/Triethylamine | Triethylamine | Room Temperature | 75-98 | Inferred from similar reactions |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-amino-4-phenylthiazole [4]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at a moderate temperature for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the collected solid to air dry to obtain the 2-amino-4-phenylthiazole product.
Visualizations
Caption: Troubleshooting workflow for low yield in thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Strategies to overcome the low solubility of 5,7-Dichlorothiazolo(5,4-d)pyrimidine.
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the low solubility of 5,7-Dichlorothiazolo(5,4-d)pyrimidine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound?
A1: this compound is a poorly water-soluble compound.[1][2] Its solubility is limited in common aqueous and organic solvents. The known solubility data is summarized below.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 2 mg/mL | [3][4] |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL | [3][4] |
| Ethanol | Insoluble | [3][4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble | [3][4] |
Q2: I am struggling to dissolve the compound for my in vitro assay. What are the initial steps I should take?
A2: Given its poor aqueous solubility, direct dissolution in buffers like PBS will be ineffective.[3][4] The recommended starting point is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous assay medium.
-
Primary Solvent Selection: Start by dissolving this compound in 100% DMSO or DMF to create a high-concentration stock solution (e.g., 1-2 mg/mL).[3][4]
-
Serial Dilution: Perform serial dilutions of this stock solution into your final aqueous buffer.
-
Precipitation Watch: Be vigilant for precipitation upon dilution. If precipitation occurs, the final concentration of the organic solvent in your assay medium may be too low, or the desired final concentration of the compound is above its solubility limit in the mixed solvent system. Consider lowering the final compound concentration or slightly increasing the tolerable co-solvent percentage in your assay.
Q3: My compound is precipitating out of solution during my cell-based assay. How can I prevent this?
A3: Precipitation in cell-based assays is a common issue with hydrophobic compounds. This often occurs when the final concentration of the organic solvent (like DMSO) is too low to maintain solubility. Here are several strategies to address this:
-
Co-Solvent Approach: The use of a co-solvent system can enhance solubility.[5][6] This involves adding a water-miscible solvent to the aqueous medium to reduce the interfacial tension between the compound and the water.[5]
-
Use of Surfactants: Incorporating a low concentration of a biocompatible non-ionic surfactant, such as Tween-80 or Pluronic F-68, can help maintain solubility by forming micelles that encapsulate the hydrophobic compound.[5][7]
-
Complexation with Cyclodextrins: Cyclodextrins are host molecules that can form inclusion complexes with poorly soluble "guest" molecules, thereby increasing their aqueous solubility.[2]
Troubleshooting Guides & Advanced Strategies
If standard stock solution methods are insufficient, more advanced formulation strategies may be necessary. The following sections provide detailed protocols for common solubility enhancement techniques.
Strategy 1: Co-Solvency
The co-solvency technique is a straightforward method to improve the solubility of lipophilic compounds.[8] By blending a water-miscible solvent (the co-solvent) with water, you create a solvent system with reduced polarity, which can better dissolve nonpolar molecules.[5]
-
Co-Solvent Selection: Choose a biocompatible co-solvent. Common choices for in vitro studies include polyethylene glycol 400 (PEG 400) and propylene glycol (PG).[9]
-
Initial Dissolution: Dissolve this compound in the chosen co-solvent (e.g., PEG 400) to the highest possible concentration. Gentle heating or sonication may be required.
-
Titration with Aqueous Phase: Slowly add your aqueous buffer (e.g., cell culture medium or PBS) to the co-solvent mixture while vortexing or stirring continuously.
-
Observation: Monitor for any signs of precipitation (cloudiness). The goal is to find the highest ratio of aqueous buffer to co-solvent that keeps the compound in solution at your desired final concentration.
-
Vehicle Control: It is critical to prepare a vehicle control for your experiment, containing the same final concentration of the co-solvent as your test samples, to account for any effects of the solvent itself.
Caption: Mechanism of co-solvency for enhancing drug solubility.
Strategy 2: Solid Dispersion
A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state.[2] This can enhance solubility by converting the drug from a crystalline form to a more soluble amorphous form.[10] Common carriers include polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[10]
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30) and a volatile organic solvent in which both the drug and the carrier are soluble (e.g., methanol or a mixture of dichloromethane and methanol).
-
Dissolution: Dissolve a defined ratio of this compound and the carrier in the selected solvent. Common drug-to-carrier weight ratios to test are 1:1, 1:5, and 1:10.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This process should be continued until a dry, solid mass is formed.
-
Further Drying: Place the resulting solid in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
-
Solubility Testing: Assess the solubility of the prepared solid dispersion powder in your aqueous medium of choice and compare it to the solubility of the pure crystalline drug.
Caption: Workflow for preparing a solid dispersion via solvent evaporation.
Strategy 3: Particle Size Reduction
Reducing the particle size of a compound increases its surface-area-to-volume ratio, which can lead to a faster dissolution rate, although it may not increase the equilibrium solubility.[2][5] Techniques like micronization or nanosuspension are common.[11]
Nanosuspensions consist of sub-micron sized drug particles stabilized by surfactants.[2][11] They can be prepared by methods such as wet milling or high-pressure homogenization. This is an advanced technique typically requiring specialized equipment.
-
Dispersion: The drug is dispersed in a liquid medium containing stabilizers (surfactants or polymers).
-
Size Reduction: The dispersion is subjected to high-energy processes (e.g., milling with grinding media or homogenization at high pressure) to fracture the drug crystals down to the nanometer scale.
-
Stabilization: The stabilizers adsorb onto the surface of the nanoparticles, preventing them from aggregating.
-
Result: A stable nanosuspension with a significantly increased dissolution rate.
General Strategy Selection
Choosing the right solubilization method depends on the experimental context, such as the required concentration, the biological system being used, and available resources.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13479-88-4 CAS MSDS (5,7-dichlorothiazolo[5,4-d]pyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. knc.ru [knc.ru]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5,7-Dichlorothiazolo(5,4-d)pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5,7-Dichlorothiazolo(5,4-d)pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
A1: The main challenges include the removal of structurally similar impurities and starting materials, potential for hydrolysis of the chloro substituents, and the selection of appropriate purification techniques that provide high purity and yield without degrading the compound. The planar and often rigid nature of the heterocyclic core can lead to co-crystallization or similar chromatographic behavior with impurities.
Q2: What are the most common purification techniques for this class of compounds?
A2: The most frequently employed purification methods are recrystallization and column chromatography (including flash chromatography and preparative HPLC). The choice between these techniques depends on the scale of the reaction, the nature of the impurities, and the desired final purity.[1][2]
Q3: How can I assess the purity of my this compound derivative?
A3: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS) to identify the mass of the main component and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can reveal the presence of impurities.
Q4: Are there any known stability issues with this compound derivatives during purification?
A4: The chloro groups at the 5 and 7 positions are susceptible to nucleophilic substitution, including hydrolysis if water is present, especially under non-neutral pH conditions. This can lead to the formation of hydroxy- or amino-substituted byproducts, depending on the reaction and work-up conditions.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling Out - The compound separates as an oil instead of crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. Impurities can also inhibit crystallization.
-
Troubleshooting Steps:
-
Select a Lower-Boiling Solvent: Choose a solvent or solvent system with a boiling point below the melting point of your compound.
-
Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow it to cool more slowly.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a miscible "poor" solvent (anti-solvent) in which it is insoluble until turbidity persists. Heat to redissolve and then cool slowly.
-
Issue 2: Poor Recovery of Crystals.
-
Possible Cause: The compound has significant solubility in the cold solvent, too much solvent was used, or the cooling process was too rapid.
-
Troubleshooting Steps:
-
Optimize Solvent Choice: Test the solubility of your compound in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling leads to the formation of small crystals that are harder to filter and may trap impurities.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate, concentrate it and attempt to obtain a second crop of crystals.
-
Issue 3: Impure Crystals After Recrystallization.
-
Possible Cause: The cooling was too fast, trapping impurities within the crystal lattice. The chosen solvent is not effective at solubilizing the impurities.
-
Troubleshooting Steps:
-
Slow Down Crystallization: Ensure a slow cooling rate to allow for the formation of a more ordered and pure crystal lattice.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the impurities well even at low temperatures or not dissolve them at all at high temperatures.
-
Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can significantly improve purity.
-
Column Chromatography
Issue 1: Poor Separation of the Desired Compound from Impurities.
-
Possible Cause: The chosen solvent system (eluent) has inappropriate polarity. The column is overloaded with the sample.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen various solvent systems. The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values.
-
Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the silica gel. Overloading leads to broad peaks and poor separation.
-
Consider a Different Stationary Phase: If separation on silica gel is challenging, consider using alumina (basic or neutral) or reverse-phase silica.
-
Issue 2: The Compound is Stuck on the Column.
-
Possible Cause: The compound is too polar for the chosen eluent and is strongly adsorbed to the stationary phase. The compound may be unstable on silica gel.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol or acetic acid (if the compound is stable) to the eluent can be effective.
-
Test Compound Stability: Run a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a reverse-phase column.
-
Issue 3: Tailing of Peaks During Elution.
-
Possible Cause: The compound is interacting too strongly with the stationary phase, often due to acidic or basic functional groups. The column may be poorly packed.
-
Troubleshooting Steps:
-
Add a Modifier to the Eluent: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine or pyridine (e.g., 0.1-1%) can be beneficial.
-
Ensure Proper Column Packing: A well-packed column is crucial for good separation. Ensure the silica gel is uniformly packed without any cracks or channels.
-
Data Presentation
The following tables summarize purification data for this compound and its derivatives extracted from the literature.
Table 1: Purification of this compound
| Purification Method | Starting Material | Solvent(s) | Yield | Purity | Reference |
| Precipitation | 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione | Isopropyl acetate-heptane | 86% | >99% | [3] |
Table 2: Purification of 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine Derivatives
| Purification Method | Starting Material | Solvent(s) | Yield | Purity | Reference |
| Filtration | 5,7-dichloro bicyclic derivatives | Aqueous ammonia/Ethanol | Not Reported | Not Reported | [2] |
| Crystallization | 2-Benzylthiazolo[5,4-d]pyrimidine-5,7-diol | Acetic acid | 75% | Not Reported | [2] |
Table 3: Purification of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
| Purification Method | Product | Solvent(s) | Yield | Reference |
| Recrystallization | 7-chloro-3-ethyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Glacial acetic acid | 60% | [1] |
| Recrystallization | 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Butan-1-ol | 65% | [1] |
Experimental Protocols
Protocol 1: Purification of 5,7-Dichlorothiazolo[5,4-d]pyrimidine by Precipitation [3]
-
Reaction Quenching: After the synthesis reaction, the reaction mixture is concentrated under reduced pressure to remove excess phosphoryl chloride.
-
Aqueous Work-up: The residue is subjected to an aqueous work-up.
-
Precipitation: The product is precipitated from a mixture of isopropyl acetate and heptane.
-
Isolation: The resulting brown solid is isolated by filtration.
Protocol 2: Purification of 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine Intermediates [2]
-
Reaction: The 5,7-dichloro bicyclic derivative is refluxed in a mixture of aqueous ammonia (33%) and ethanol for 6 hours.
-
Isolation: The reaction mixture is cooled, and the precipitated product is collected by filtration. No further purification details are provided in the reference.
Protocol 3: General Recrystallization Procedure for Thiazolopyrimidine Derivatives [1]
-
Dissolution: The crude solid is dissolved in a minimal amount of a suitable hot solvent (e.g., glacial acetic acid or butan-1-ol).
-
Cooling: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: The crystals are collected by filtration.
-
Washing: The collected crystals are washed with a small amount of cold solvent.
-
Drying: The purified crystals are dried under vacuum.
Mandatory Visualization
Signaling Pathways
This compound is a versatile building block for the synthesis of various kinase inhibitors, including those targeting the PI3K/Akt/mTOR and Syk signaling pathways.[6]
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.
Caption: The Syk signaling pathway, crucial for immune cell function.
Experimental Workflow
Caption: A general workflow for the purification of chemical compounds.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 2. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Synthesis of Substituted Thiazolo[5,4-d]pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted thiazolo[5,4-d]pyrimidines.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the synthesis of thiazolo[5,4-d]pyrimidines in a question-and-answer format.
Issue 1: Low Yield of the Desired Thiazolo[5,4-d]pyrimidine Product
Q: My reaction is resulting in a consistently low yield. What are the potential causes and how can I optimize the reaction?
A: Low yields in the synthesis of thiazolo[5,4-d]pyrimidines can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are critical. The Thorpe-Ziegler reaction, often used in the synthesis of related heterocyclic systems, is highly sensitive to the base and solvent employed. For instance, the use of lithium hydroxide (LiOH) in acetone can lead to significantly higher yields (up to 98%) compared to other bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in different solvents[1]. Microwave irradiation has also been shown to improve yields and reduce reaction times in certain steps, such as chlorination with POCl₃ and Suzuki coupling reactions[1].
-
Purity of Starting Materials: Impurities in your starting materials, such as the initial aminothiazole carboxamide or the respective aldehydes and amines, can lead to unwanted side reactions and a decrease in the yield of the desired product. Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions.
-
Side Reactions: The formation of byproducts is a common cause of low yields. For example, when using certain aldehydes like phenylacetaldehyde in oxidative cyclization reactions, significant impurities can form due to the activation of the benzylic position, leading to side reactions[2]. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the formation of side products.
-
Product Degradation: The target thiazolo[5,4-d]pyrimidine derivative may be unstable under the reaction or workup conditions. Analyze the reaction mixture at different time points to check for product degradation.
Issue 2: Difficulty in Product Purification
Q: I am struggling to purify my final substituted thiazolo[5,4-d]pyrimidine product. What are some common purification challenges and how can I overcome them?
A: Purification of heterocyclic compounds like thiazolo[5,4-d]pyrimidines can be challenging due to their physical properties.
-
Poor Solubility: These compounds can sometimes exhibit poor solubility in common organic solvents, making purification by column chromatography or recrystallization difficult. Experiment with a range of solvents or solvent mixtures to find a suitable system for purification. In some cases, precipitation from a reaction mixture by the addition of a non-solvent (like water) can yield a product of high purity, avoiding the need for column chromatography[2].
-
Formation of Closely-Related Impurities: Side reactions can generate impurities with similar polarities to the desired product, making separation by chromatography challenging. Optimizing the reaction conditions to minimize side product formation is the best approach. If separation is still difficult, consider alternative purification techniques such as preparative TLC or HPLC.
-
Use of Solid-Phase Synthesis: To simplify purification, consider employing solid-phase synthesis. This technique allows for the easy removal of excess reagents and byproducts by simple washing steps, with the final product being cleaved from the resin in a purer form[2][3].
Issue 3: Failed Cyclization to Form the Pyrimidine Ring
Q: The cyclization step to form the pyrimidine ring is not proceeding as expected. What could be the issue?
A: Failed cyclization is a critical roadblock in the synthesis.
-
Incorrect Reagents or Conditions: The choice of cyclizing agent is crucial. For instance, in the synthesis of 7-oxo-thiazolo[4,5-d]pyrimidines, trifluoroacetic anhydride is used to facilitate the pyrimidine ring formation from 4-amino-2-thioxo-1,3-thiazole-5-carboxamides[4]. Using a different anhydride or an inappropriate reaction temperature could lead to failure.
-
Steric Hindrance: Bulky substituents on the thiazole ring or the cyclizing agent can sterically hinder the cyclization process. Re-evaluate your choice of protecting groups or the order of synthetic steps to minimize steric hindrance at the reaction center.
-
Electronic Effects: The electronic nature of the substituents can influence the reactivity of the starting materials. Electron-withdrawing groups might deactivate the reacting centers, making cyclization more difficult.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of Thiazolo[4,5-d]pyrimidin-7(6H)-one Derivatives[1]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiOH | Acetone | 60 | 2 | 98 |
| 2 | KOH | Acetone | 60 | 2 | 41 |
| 3 | NaOH | EtOH | 60 | 2 | 16 |
| 4 | NaH | THF | RT | 2 | No Reaction |
| 5 | K₂CO₃ | DMF | 60 | 2 | No Reaction |
| 6 | Et₃N | CH₂Cl₂ | RT | 2 | No Reaction |
| 7 | DBU | CH₂Cl₂ | RT | 2 | No Reaction |
Table 2: Yields of Oxidative Cyclization Reaction with Various Aldehydes to Form Thiazolo[4,5-d]pyrimidines[2]
| Entry | Aldehyde | Yield (%) | Purification Method |
| 5a | Benzaldehyde | 95 | Precipitation with water |
| 5b | Anisaldehyde | 92 | Precipitation with water |
| 5c | Tolualdehyde | 90 | Precipitation with water |
| 5d | 4-Nitrobenzaldehyde | 93 | Precipitation with water |
| 5j | Phenylacetaldehyde | Low (significant impurities) | Column Chromatography |
| 5m | Cyclohexanecarboxyaldehyde | 85 | Column Chromatography |
| 5n | Isovaleraldehyde | 75 | Column Chromatography |
| 5o | Propionaldehyde | 78 | Column Chromatography |
Experimental Protocols
Protocol 1: Synthesis of 7-Amino-5-chloro-2-substituted-thiazolo[5,4-d]pyrimidines
This protocol is adapted from the synthesis of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives[1].
-
Step 1: Synthesis of 5,7-dihydroxy-2-substituted-thiazolo[5,4-d]pyrimidines: A mixture of the appropriate 2-aminothiole and arylacetylchloride is heated in N-Methyl-2-pyrrolidone (NMP) at 150 °C for 10-15 hours. After cooling, the precipitate is collected by filtration, washed with diethyl ether, and dried.
-
Step 2: Synthesis of 5,7-dichloro-2-substituted-thiazolo[5,4-d]pyrimidines: The dihydroxy derivative from Step 1 is treated with phosphorus oxychloride (POCl₃) and heated under microwave irradiation at 160 °C for 30 minutes. The excess POCl₃ is removed under reduced pressure, and the residue is treated with ice water. The resulting solid is filtered, washed with water, and dried.
-
Step 3: Synthesis of 7-amino-5-chloro-2-substituted-thiazolo[5,4-d]pyrimidines: The dichloro derivative from Step 2 is refluxed in a mixture of ethanol and aqueous ammonia (33%) for 6 hours. The solvent is evaporated, and the residue is purified by column chromatography.
Protocol 2: Solid-Phase Synthesis of 2,4,6-Trisubstituted Thiazolo[4,5-d]pyrimidine-5,7-diones
This protocol is based on a traceless solid-phase synthesis approach[3].
-
Step 1: Urea Formation on Resin: A thiazole amino ester resin is reacted with an isocyanate under microwave irradiation to form a urea resin.
-
Step 2: Cyclization/N-Alkylation: The urea resin is treated with a base such as sodium hydride (NaH) in DMF to induce cyclization, followed by in-situ N-alkylation with an alkyl halide to yield the thiazolopyrimidinedione resin.
-
Step 3: Oxidation and Nucleophilic Substitution: The sulfur atom at the 2-position is oxidized to a sulfone using an oxidizing agent like m-CPBA. Subsequent nucleophilic displacement of the sulfone group with an amine yields the target 2,4,6-trisubstituted thiazolo[4,5-d]pyrimidine-5,7-dione, which is then cleaved from the resin.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of 7-amino-5-chloro-2-substituted-thiazolo[5,4-d]pyrimidines.
Caption: Logical troubleshooting workflow for failed thiazolo[5,4-d]pyrimidine synthesis.
References
Technical Support Center: Stability Assessment of 5,7-Dichlorothiazolo(5,4-d)pyrimidine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for assessing the stability of 5,7-Dichlorothiazolo(5,4-d)pyrimidine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from moisture. Some suppliers indicate a shelf life of at least four years under these conditions. For solutions in DMSO, short-term storage at -20°C (up to one month) or -80°C (up to six months) is suggested. Always refer to the supplier's specific recommendations.
Q2: How stable is this compound in common organic solvents?
A2: While specific quantitative data is limited, this compound is soluble in DMF and DMSO. It is generally advisable to prepare solutions fresh. If storage is necessary, use anhydrous solvents and store at low temperatures (-20°C or -80°C) to minimize degradation. The stability in protic solvents like ethanol is low, and it is reported to be insoluble in ethanol and PBS (pH 7.2).
Q3: Is this compound sensitive to pH changes?
A3: Yes, the dichloropyrimidine moiety suggests susceptibility to hydrolysis. The rate of hydrolysis is expected to increase with pH, particularly in aqueous or acidic conditions. It is crucial to control the pH during experiments and to assess its stability across the pH range relevant to your application.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on its structure, the primary degradation pathways are likely to be:
-
Hydrolysis: The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution by water, leading to the formation of mono- and di-hydroxylated impurities. This process is often pH-dependent.
-
Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of heterocyclic aromatic compounds.
Q5: How can I monitor the degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This involves developing an HPLC method that can separate the parent compound from all potential degradation products. A photodiode array (PDA) detector is often used to check for peak purity and to help in the identification of degradants.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of the compound in solution. | The solvent may be inappropriate or contain impurities (e.g., water). The solution might be exposed to light or elevated temperatures. | Prepare solutions fresh using anhydrous, high-purity solvents. Store solutions at low temperatures and protect from light using amber vials or by wrapping the container in aluminum foil. |
| Inconsistent results in stability studies. | Variability in experimental conditions (temperature, pH, light exposure). Inconsistent preparation of stock and working solutions. | Tightly control all experimental parameters. Use calibrated equipment. Prepare all solutions consistently and use internal standards in your analytical method where appropriate. |
| Difficulty in separating degradation products from the parent compound in HPLC. | The chromatographic conditions (mobile phase, column, gradient) are not optimized. | Optimize the HPLC method by adjusting the mobile phase composition (e.g., organic modifier, pH of the aqueous phase), trying a different column chemistry (e.g., C18, phenyl-hexyl), or modifying the gradient elution profile. |
| Formation of unexpected peaks in the chromatogram. | Contamination of the sample or solvent. Formation of secondary degradation products. | Ensure all glassware is scrupulously clean and use high-purity solvents and reagents. If over-stressing is suspected, reduce the duration or severity of the stress condition. Use LC-MS to identify the unknown peaks. |
Experimental Protocols and Data Presentation
For a comprehensive stability assessment, it is recommended to perform forced degradation studies. The following tables outline the experimental conditions and provide a template for presenting the resulting data.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours. |
| Oxidative | Treat the compound with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal | Expose the solid compound to 105°C for 48 hours. |
| Photolytic | Expose the compound in solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel. |
Table 2: Quantitative Stability Data for this compound
Note: The following data are illustrative placeholders. Actual data must be generated experimentally using a validated stability-indicating HPLC method.
| Stress Condition | % Assay of Parent Compound | % Total Impurities | Major Degradation Products (RRT) |
| Control (Initial) | 100.0 | Not Detected | Not Applicable |
| Acid Hydrolysis | e.g., 85.2 | e.g., 14.8 | e.g., 0.75, 0.88 |
| Base Hydrolysis | e.g., 70.5 | e.g., 29.5 | e.g., 0.62, 0.81 |
| Oxidative | e.g., 92.1 | e.g., 7.9 | e.g., 1.15 |
| Thermal | e.g., 98.5 | e.g., 1.5 | e.g., 0.95 |
| Photolytic | e.g., 95.3 | e.g., 4.7 | e.g., 1.22 |
| Dark Control | e.g., 99.8 | e.g., 0.2 | Not Applicable |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the stability testing process.
Caption: Workflow for Forced Degradation Studies.
Navigating the Synthesis of 5,7-Dichlorothiazolo(5,4-d)pyrimidine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the scalable production of 5,7-Dichlorothiazolo(5,4-d)pyrimidine, a crucial building block in pharmaceutical development.[1][2] Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and process diagrams to ensure a successful and efficient synthesis campaign.
Troubleshooting Guide
Encountering challenges during synthesis is a common aspect of chemical research and production. This guide addresses potential issues that may arise during the scalable synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 5-aminothiazole intermediate (Step 1) | 1. Incomplete reaction due to insufficient reaction time or suboptimal temperature. 2. Degradation of starting materials or product. 3. Inefficient extraction or isolation. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. Maintain the reaction temperature below -20°C during the addition of ethoxycarbonyl isothiocyanate.[3] 2. Use fresh, high-purity starting materials. Ensure the reaction is performed under an inert atmosphere if reagents are sensitive to air or moisture. 3. Optimize the extraction solvent and pH. Ensure thorough mixing during extraction. |
| Poor Yield during Cyclization to form the dione intermediate (Step 2 & 3) | 1. Incomplete cyclization. 2. Formation of side products. | 1. Ensure the use of a suitable base (e.g., potassium t-butoxide) and anhydrous conditions.[3] 2. Control the reaction temperature carefully. Analyze the crude product to identify any major impurities and adjust reaction conditions accordingly. |
| Incomplete Chlorination (Final Step) | 1. Insufficient amount or activity of phosphoryl chloride (POCl₃). 2. Reaction temperature too low or reaction time too short. 3. Presence of moisture, which can quench POCl₃. | 1. Use a fresh bottle of POCl₃ or distill it before use. An excess of POCl₃ is typically used. 2. The reaction is often carried out at elevated temperatures (e.g., 80°C or reflux).[3] Monitor the reaction by TLC or LC-MS until the starting material is consumed. 3. Ensure all glassware is thoroughly dried and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Product is a dark oil or tar instead of a solid | 1. Presence of significant impurities. 2. Incomplete removal of POCl₃. | 1. Review and optimize the purification protocol. Recrystallization from a suitable solvent system (e.g., isopropyl acetate-heptane) can be effective.[3] 2. Ensure complete removal of excess POCl₃ under reduced pressure after the reaction.[3] Co-evaporation with a high-boiling point inert solvent like toluene may be necessary. |
| Difficulty in isolating the final product | 1. Product is too soluble in the workup or crystallization solvents. | 1. Carefully perform an aqueous workup, then precipitate the product from a solvent system like isopropyl acetate-heptane.[3] Experiment with different anti-solvents to induce precipitation. |
| Final product purity is below 99% | 1. Inadequate purification. 2. Residual starting materials or byproducts. | 1. Repeat the recrystallization step. Consider using column chromatography for small-scale purification if high purity is critical, although this may not be ideal for large-scale production. 2. Ensure each step of the synthesis goes to completion to minimize impurities carried over to the final step. |
Frequently Asked Questions (FAQs)
Q1: What is the most scalable and convenient synthesis route for this compound?
A1: A four-step synthesis starting from ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate is considered a convenient and scalable method.[3] This route avoids the use of hazardous reagents like ammonium sulfide, hydrogen sulfide, or Lawesson's reagent, which were common in older, less scalable methods.[3] The overall yield for this four-step process has been reported to be 57% on a 100-gram scale.[3]
Q2: What are the critical safety precautions to take during the chlorination step with phosphoryl chloride (POCl₃)?
A2: Phosphoryl chloride is a highly corrosive and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction must be conducted under a dry, inert atmosphere to prevent the exothermic reaction of POCl₃ with moisture.
Q3: How can I monitor the progress of the reactions effectively?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of each reaction step. Developing a suitable solvent system for TLC will allow you to visualize the consumption of starting materials and the formation of the product. For more quantitative analysis, especially for purity assessment, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q4: What is the typical purity of the final product obtained from the recommended scalable synthesis?
A4: With proper execution of the synthesis and purification steps, a purity of greater than 99% can be achieved for this compound.[3]
Q5: Are there any specific storage conditions for the final product?
A5: this compound is a solid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.
Experimental Protocols
Convenient Four-Step Synthesis of this compound
This protocol is based on a reported scalable synthesis.[3]
Step 1 & 2: Synthesis of the 5-Aminothiazole Intermediate
-
To a solution of potassium t-butoxide in anhydrous THF, add ethyl isocyanoacetate dropwise while maintaining the temperature below -25°C.
-
Stir the resulting enolate solution for an additional 10 minutes at this temperature.
-
Add ethoxycarbonyl isothiocyanate dropwise, ensuring the temperature does not exceed -20°C.
-
Allow the reaction mixture to warm to 0°C and then quench with acetic acid.
-
Perform an extractive workup with isopropyl acetate.
-
Concentrate the organic phase to obtain the 5-aminothiazole intermediate as a solid, which can be used in the next step without further purification.
Step 3: Cyclization to 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione
-
The crude 5-aminothiazole intermediate is subjected to cyclization under appropriate conditions (details may vary based on the specific substrate).
-
After the reaction is complete, neutralize the mixture with acetic acid and dilute with water.
-
Collect the resulting solid by filtration and dry under vacuum at 80°C to yield the dione intermediate. A yield of 98% has been reported for a similar cyclization step.[3]
Step 4: Chlorination to this compound
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add the 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione intermediate.
-
Carefully add an excess of phosphoryl chloride (POCl₃).
-
Heat the reaction mixture to 80°C or reflux.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
After completion, allow the mixture to cool and then concentrate it under reduced pressure to remove the excess POCl₃.
-
Perform an aqueous workup carefully.
-
Precipitate the product from a mixture of isopropyl acetate and heptane.
-
Isolate the final product, a brown solid, by filtration. An 86% yield has been reported for this step.[3]
Process Visualizations
Caption: Scalable Synthesis Workflow for this compound.
Caption: Troubleshooting Logic for Synthesis Issues.
References
Preventing decomposition of 5,7-Dichlorothiazolo(5,4-d)pyrimidine during synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5,7-Dichlorothiazolo(5,4-d)pyrimidine during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of decomposition or low yield during the synthesis of this compound?
A1: The primary cause of product loss is often hydrolysis of the dichloro groups back to the dihydroxy precursor, Thiazolo[5,4-d]pyrimidine-5,7-dione. This is particularly prevalent during the aqueous workup phase following the chlorination step with reagents like phosphoryl chloride (POCl₃). The chlorine atoms at the 5 and 7 positions are highly susceptible to nucleophilic substitution by water.
Q2: How can I minimize hydrolysis during the workup of the chlorination reaction?
A2: To minimize hydrolysis, it is crucial to perform the aqueous workup at low temperatures and as rapidly as possible. A common procedure involves pouring the reaction mixture onto a mixture of ice and water to quench the excess chlorinating agent while keeping the temperature low.[1][2] Immediate extraction of the product into a non-polar organic solvent is also recommended to limit its exposure to the aqueous environment.
Q3: Are there specific temperature ranges that are critical to adhere to during the synthesis?
A3: Yes, temperature control is critical. While older procedures have reported using high temperatures (e.g., 200°C) with phosphoryl chloride, this can lead to degradation and lower yields.[3] More modern and efficient methods often utilize milder conditions. For instance, one reported procedure suggests the reaction can be carried out at 80°C.[3] Another approach uses microwave irradiation at 160°C for a shorter duration (30 minutes), which can offer better control and higher yields.[2]
Q4: What are the best practices for purifying this compound to prevent decomposition?
A4: A non-aqueous precipitation method is a good practice for purification. One effective method is precipitation from a solvent system like isopropyl acetate-heptane.[3] This avoids the use of water and can yield a high-purity product. If an aqueous workup is unavoidable, it should be followed by thorough drying of the organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Hydrolysis of the product during aqueous workup. | - Quench the reaction mixture on ice-water to maintain a low temperature.[1][2]- Minimize the duration of contact with water.- Promptly extract the product into a suitable organic solvent. |
| Incomplete chlorination of the starting material (Thiazolo[5,4-d]pyrimidine-5,7-dione). | - Ensure the chlorinating agent (e.g., POCl₃) is fresh and used in sufficient excess.- Optimize reaction time and temperature. Consider microwave-assisted synthesis for faster and more efficient conversion.[2] | |
| Thermal degradation of the product. | - Avoid excessively high temperatures during the chlorination step. Use the mildest effective conditions (e.g., 80°C).[3]- Remove excess POCl₃ under reduced pressure at a moderate temperature. | |
| Product is a brown solid instead of a lighter color | Presence of impurities or decomposition products. | - Purify the product by precipitation from a non-aqueous solvent system like isopropyl acetate-heptane to remove colored impurities.[3]- Ensure the starting materials are of high purity. |
| Inconsistent Results | Variability in reaction conditions. | - Strictly control reaction parameters such as temperature, reaction time, and stoichiometry.- Use of microwave irradiation can sometimes provide more consistent and reproducible results.[2] |
Experimental Protocols
Protocol 1: Chlorination of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione[3]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione in phosphoryl chloride (POCl₃).
-
Chlorination: Heat the reaction mixture to 80°C.
-
Workup: After the reaction is complete, allow the mixture to cool and then concentrate it under reduced pressure to remove excess phosphoryl chloride.
-
Purification: Perform an aqueous workup, followed by precipitation of the product from an isopropyl acetate-heptane mixture. This should yield 5,7-Dichlorothiazolo[5,4-d]pyrimidine as a brown solid.
Protocol 2: Microwave-Assisted Chlorination[2]
-
Reaction Setup: Place a suspension of the thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative in POCl₃ in a microwave reactor vessel.
-
Microwave Synthesis: Heat the mixture to 160°C under microwave irradiation for 30 minutes.
-
Quenching: After cooling, concentrate the organic phase under vacuum.
-
Precipitation: Add the residue to a mixture of ice-water (e.g., 100 g) to induce precipitation of the product.
-
Isolation: Collect the precipitate by filtration. The product can often be used in the next step without further purification.
Visualizing the Process
Decomposition Pathway
References
Technical Support Center: Analytical Method Development for 5,7-Dichlorothiazolo(5,4-d)pyrimidine Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for 5,7-Dichlorothiazolo(5,4-d)pyrimidine and its synthetic intermediates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its intermediates.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds. Here are the primary causes and troubleshooting steps:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the pyrimidine ring, causing peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.
-
Solution: Use tubing with a narrow internal diameter and ensure all connections are secure with no dead volume.[2]
-
-
Contamination: A contaminated guard column or analytical column can lead to poor peak shape.
-
Solution: Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent or replace it if necessary.[3]
-
-
Issue 2: Inconsistent Retention Times
-
Question: I am observing significant drift in the retention times for my analytes between injections. What could be the cause?
-
Answer: Drifting retention times can compromise the reliability of your analytical method. Consider the following:
-
Mobile Phase Composition: Inadequate mixing of the mobile phase, solvent evaporation, or degradation of mobile phase additives can alter its composition over time.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush with 10-20 column volumes.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Performance: Inconsistent flow rates due to pump malfunctions or air bubbles in the system can cause retention time shifts.
-
Solution: Purge the pump to remove any air bubbles and check for leaks.
-
-
Issue 3: Low Analyte Solubility and Sample Preparation Challenges
-
Question: I'm having difficulty dissolving this compound for analysis. What are suitable solvents?
-
Answer: this compound has limited solubility in common HPLC solvents like ethanol and aqueous buffers.[4][5]
-
Recommended Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are effective solvents for this compound.[4][5]
-
Sample Preparation Protocol:
-
Prepare a stock solution in 100% DMSO or DMF.
-
For analysis, dilute the stock solution with the mobile phase. Be mindful of the potential for the analyte to precipitate if the final concentration of the organic solvent is too low.
-
It is advisable to filter the final sample solution through a 0.45 µm filter before injection.
-
-
Frequently Asked Questions (FAQs)
Method Development
-
Question: What are the recommended starting conditions for developing a Reversed-Phase HPLC (RP-HPLC) method for this compound?
-
Answer: A good starting point for method development would be:
-
Question: How can I ensure my analytical method is "stability-indicating"?
-
Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you must perform forced degradation studies.[7][8] This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The analytical method must then be able to resolve the main peak from all degradation peaks.
Characterization
-
Question: What are the expected spectroscopic features for this compound?
-
Answer: Based on its structure and available data, you can expect:
-
¹H NMR: A single proton signal in the aromatic region.[9]
-
¹³C NMR: Signals corresponding to the carbon atoms in the fused heterocyclic ring system.[9]
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (206.05 g/mol ), with a characteristic isotopic pattern due to the two chlorine atoms.[10]
-
Sample Handling and Storage
-
Question: What are the recommended storage conditions for this compound?
-
Answer: It is recommended to store the solid compound at -20°C for long-term stability.[4]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~2 mg/mL | [4][5] |
| Dimethyl sulfoxide (DMSO) | ~1 mg/mL | [4][5] |
| Ethanol | Insoluble | [4][5] |
| PBS (pH 7.2) | Insoluble | [4][5] |
Table 2: Proposed Starting RP-HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 222 nm |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Purity Assessment
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with DMSO to obtain a 1 mg/mL stock solution.
-
Further dilute an aliquot of the stock solution with the mobile phase (initial conditions) to a final concentration of approximately 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters outlined in Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard and sample solutions and record the chromatograms.
-
Calculate the purity of the sample by comparing the peak area of the main analyte to the total peak area of all components.
-
Protocol 2: Forced Degradation Study for Stability-Indicating Method Development
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours, then prepare a solution.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.
Visualizations
Caption: General experimental workflow for the HPLC analysis of this compound.
Caption: Troubleshooting guide for HPLC peak tailing.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for inhibitors derived from this compound.[4][6][11]
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. This compound | C5HCl2N3S | CID 609639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Thiazolo[5,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of the anticancer, anti-inflammatory, antimicrobial, and adenosine receptor antagonist properties of various thiazolo[5,4-d]pyrimidine derivatives, supported by experimental data to aid in drug discovery and development efforts.
Anticancer Activity
Thiazolo[5,4-d]pyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines. Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of selected thiazolo[5,4-d]pyrimidine derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7i | MGC-803 (Gastric) | 4.64[1][2] | [1][2] |
| HGC-27 (Gastric) | 5.07[1][2] | [1][2] | |
| 7a | MGC-803 (Gastric) | 5.13[1] | [1] |
| 24 | MGC-803 (Gastric) | 1.03[3] | [3] |
| 43 | MGC-803 (Gastric) | 0.85[4] | [4] |
| 4i | MCF-7 (Breast) | 0.33[4] | [4] |
| HeLa (Cervical) | 0.52[4] | [4] | |
| HepG2 (Liver) | 3.09[4] | [4] | |
| 7b | H1650 (Lung) | 8.49[1] | [1] |
| 7e | H1650 (Lung) | 5.79[1] | [1] |
| 22 | HGC-27 (Gastric) | 1.22[5] | [5] |
| 4k | A549 (Lung) | 1.4[1] | [1] |
| A431 (Epidermal) | 3.1[1] | [1] | |
| T98G (Glioblastoma) | 3.4[1] | [1] | |
| NCI-H322 (Lung) | 7.1[1] | [1] | |
| 4a | HL-60 (Leukemia) | 8[1] | [1] |
Mechanism of Anticancer Action: Apoptosis Induction
Several thiazolo[5,4-d]pyrimidine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. Mechanistic studies have revealed that these compounds can trigger the intrinsic apoptotic pathway. For instance, compound 22 has been shown to up-regulate the expression of the pro-apoptotic protein Bax, down-regulate the anti-apoptotic protein Bcl-2, and promote the cleavage of caspases-3 and -9 in HGC-27 cells[5]. Similarly, compounds 4a and 4k have been observed to induce apoptosis, confirmed by the cleavage of PARP-1 and inhibition of procaspase-3[1].
Figure 1: Intrinsic apoptosis pathway induced by thiazolo[5,4-d]pyrimidines.
Anti-inflammatory Activity
Thiazolo[5,4-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This selective inhibition reduces the production of prostaglandins, which are key mediators of inflammation.
Comparative Anti-inflammatory Potency
The in vivo anti-inflammatory activity of several thiazolo[4,5-d]pyrimidine derivatives was evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the anti-inflammatory effect.
| Compound | Edema Inhibition (%) at 3h | Reference |
| 7 | 47.2 | [6] |
| 8 | 53.4 | [6] |
| 9 | 45.6 | [6] |
| Ibuprofen (Reference) | 41.3 | [6] |
Additionally, in vitro studies have quantified the COX-2 inhibitory activity of these compounds.
| Compound | COX-2 IC50 (µM) | Reference |
| NHCXP12 | 0.87-3.78 | [7] |
| Celecoxib (Reference) | 1.11 | [7] |
Mechanism of Anti-inflammatory Action: COX-2 Inhibition
The anti-inflammatory effects of thiazolo[5,4-d]pyrimidines are largely attributed to their ability to selectively inhibit the COX-2 enzyme. COX-2 is responsible for the synthesis of prostaglandins at sites of inflammation. By blocking this enzyme, these derivatives effectively reduce the inflammatory response.
Figure 2: Inhibition of the COX-2 pathway by thiazolo[5,4-d]pyrimidines.
Antimicrobial Activity
A number of thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.
Comparative Antimicrobial Potency
The following table presents the MIC values of representative thiazolo[5,4-d]pyrimidine derivatives against common microbial pathogens.
| Compound | Microorganism | MIC (µM) | Reference |
| 11a | S. aureus | 5.9[8] | [8] |
| E. coli | 47.3[8] | [8] | |
| C. albicans | 23.6[8] | [8] | |
| 11b | S. aureus | 6.1[8] | [8] |
| E. coli | 48.8[8] | [8] | |
| C. albicans | 24.4[8] | [8] | |
| 7a | S. aureus | 6.5[8] | [8] |
| E. coli | 105.0[8] | [8] | |
| C. albicans | 26.2[8] | [8] | |
| 7b | S. aureus | 6.8[8] | [8] |
| E. coli | 217.5[8] | [8] | |
| C. albicans | 27.1[8] | [8] |
Adenosine Receptor Antagonism
Thiazolo[5,4-d]pyrimidines have been identified as potent antagonists of adenosine receptors, particularly the A1 and A2A subtypes. This activity is significant for the development of treatments for neurological and inflammatory disorders.
Comparative Adenosine Receptor Binding Affinity
The binding affinities (Ki) of several 7-amino-thiazolo[5,4-d]pyrimidine derivatives for human adenosine A1 and A2A receptors are summarized below.
| Compound | hA1 Ki (nM) | hA2A Ki (nM) | Reference |
| 18 | 1.9 | 0.06 | [9][10] |
| 9 | 0.5 | Subnanomolar | [9] |
| 17 | 0.5 | Subnanomolar | [9] |
| 5 | Single-digit nM | Subnanomolar | [9] |
| 6 | Single-digit nM | Subnanomolar | [9] |
| 8 | Single-digit nM | Subnanomolar | [9] |
| 10 | Single-digit nM | Subnanomolar | [9] |
| 13 | Single-digit nM | Subnanomolar | [9] |
| 15 | Single-digit nM | - | [9] |
| 19 | Single-digit nM | Subnanomolar | [9] |
| 3 | 10.2 | 4.72 | [4] |
Mechanism of Adenosine Receptor Antagonism
As antagonists, these derivatives bind to adenosine receptors and block the signaling cascade initiated by the endogenous ligand, adenosine. For the A2A receptor, which is coupled to a Gs protein, this antagonism prevents the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels.
Figure 3: Antagonism of the adenosine A2A receptor signaling pathway.
Experimental Protocols
Anticancer Activity: MTT Assay
The antiproliferative activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Figure 4: Workflow for the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazolo[5,4-d]pyrimidine derivatives and incubated for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the anti-inflammatory activity of the compounds.
-
Animal Groups: Male Wistar rats are divided into control, reference (e.g., Ibuprofen), and test groups.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the test groups. The reference drug is administered to the reference group, and the control group receives the vehicle.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight, and the inoculum is adjusted to a standard concentration.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Adenosine Receptor Binding Assay
Radioligand binding assays are performed to determine the affinity of the compounds for adenosine receptors.
-
Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtypes (e.g., A1, A2A) are prepared.
-
Assay Buffer: The assay is performed in a buffer containing Tris-HCl and MgCl2.
-
Competition Binding: The cell membranes are incubated with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A) and varying concentrations of the test compounds.
-
Incubation and Filtration: After incubation, the reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.
References
- 1. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives through the atom replacement strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression | Semantic Scholar [semanticscholar.org]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel human adenosine receptor antagonists based on the 7-amino-thiazolo[5,4-d]pyrimidine scaffold. Structural investigations at the 2-, 5- and 7-positions to enhance affinity and tune selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the adenosine a1 and a2a receptors, and efficacy in animal models of depression [pubblicazioni.unicam.it]
A Comparative Guide to Thiazolo[5,4-d]pyrimidine Inhibitors: Structure-Activity Relationship Insights
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiazolo[5,4-d]pyrimidine derivatives, with a focus on their inhibitory effects on key biological targets implicated in various diseases. We present quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.
I. Comparative Analysis of Thiazolo[5,4-d]pyrimidine Inhibitors
This section presents a comparative analysis of thiazolo[5,4-d]pyrimidine inhibitors against two major target classes: Phosphoinositide 3-Kinases (PI3Ks) and Adenosine Receptors. For context, the activity of selected alternative, non-thiazolo[5,4-d]pyrimidine inhibitors is also included.
A. Thiazolo[5,4-d]pyrimidines as PI3K Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Thiazolo[5,4-d]pyrimidine derivatives have been explored as potent PI3K inhibitors.
Table 1: Comparative Inhibitory Activity of Thiazolo[5,4-d]pyrimidine and Alternative PI3K Inhibitors
| Compound ID | Scaffold | Target | IC50 (nM) | Cell-Based Assay (Cell Line) | IC50 (µM) |
| 7a | Thiazolo[5,4-d]pyrimidine | PI3Kα | 3.2 | U87MG | 0.04 |
| 6a | Thieno[2,3-d]pyrimidine | PI3Kα | 4.5 | U87MG | 0.06 |
| Alpelisib | 2-aminothiazole | PI3Kα | 5 | Breast Cancer Lines | - |
| Idelalisib | Purine | PI3Kδ | 2.5 | - | - |
Data for compounds 7a and 6a are from a study on orally active phosphoinositide 3-kinase inhibitors[1]. Alpelisib is an FDA-approved PI3K inhibitor[2][3]. Idelalisib is a selective PI3Kδ inhibitor[4].
B. Thiazolo[5,4-d]pyrimidines as Adenosine Receptor Antagonists
Adenosine receptors, G protein-coupled receptors, are involved in various physiological processes, and their modulation is a therapeutic strategy for neurological and inflammatory disorders.
Table 2: Comparative Affinity of Thiazolo[5,4-d]pyrimidine Derivatives for Human Adenosine Receptors
| Compound ID | R2 Substituent | R5 Substituent | hA1 Ki (nM) | hA2A Ki (nM) | hA1 IC50 (nM) | hA2A IC50 (nM) |
| 3 | Phenyl | (2-methoxyphenyl)methylamino | 10.2 | 4.72 | 13.4 | 5.34 |
| 18 | 2-fluorobenzyl | furan-2-yl | 1.9 | 0.06 | 360 | 14 |
Data for compound 3 is from a study on novel thiazolo[5,4-d]pyrimidine derivatives as adenosine receptor antagonists[5][6]. Data for compound 18 is from a study on thiazolo[5,4-d]pyrimidine derivatives with high affinity for A1 and A2A adenosine receptors[4].
II. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented findings.
A. PI3Kα Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent kinase assay to measure the activity of PI3Kα and the inhibitory potential of test compounds.[7][8][9]
Materials:
-
PI3Kα (p110α/p85α) enzyme
-
PI3K Reaction Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)
-
Lipid Substrate (e.g., PIP2)
-
ATP
-
Test compounds (inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low volume plates
Procedure:
-
Prepare the PI3K Reaction Buffer/Lipid Substrate mixture.
-
Dilute the PI3Kα enzyme into the prepared buffer/lipid mixture.
-
In a 384-well plate, add 0.5 µl of the test compound or vehicle (DMSO).
-
Add 4 µl of the enzyme/lipid mixture to each well.
-
Initiate the reaction by adding 0.5 µl of 250 µM ATP in water.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal positively correlates with the amount of ADP formed and thus the kinase activity.
B. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
Materials:
-
Cells in culture
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µl of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere until purple formazan crystals are visible.
-
Carefully remove the culture medium from each well.
-
Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm should be used for background subtraction.
III. Visualizing Pathways and Workflows
Graphical representations of a key signaling pathway, a typical experimental workflow, and a summary of structure-activity relationships are provided below.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of thiazolo[5,4-d]pyrimidines.
References
- 1. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 7. promega.de [promega.de]
- 8. PI3K (p110α/p85α) Protocol [promega.jp]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. atcc.org [atcc.org]
- 12. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to 5,7-Dichlorothiazolo(5,4-d)pyrimidine and Other Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern drug discovery is continually evolving, with a constant search for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents. Among the myriad of heterocyclic systems, fused pyrimidines have emerged as "privileged scaffolds" due to their ability to mimic endogenous purines and interact with a wide range of biological targets, particularly protein kinases. This guide provides a comprehensive comparison of 5,7-Dichlorothiazolo(5,4-d)pyrimidine with other prominent heterocyclic scaffolds, such as pyrazolopyrimidines and purine analogs. By presenting objective, data-driven comparisons and detailed experimental methodologies, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Introduction to this compound
This compound is a versatile bicyclic heteroaromatic compound that serves as a crucial starting material for the synthesis of a diverse array of biologically active molecules.[1][2] Its structure, featuring a thiazole ring fused to a pyrimidine ring, is analogous to the purine core, making it an attractive scaffold for targeting ATP-binding sites in enzymes, particularly kinases. The two chlorine atoms at the 5 and 7 positions are excellent leaving groups, readily undergoing nucleophilic substitution. This chemical reactivity allows for the facile introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.[] Derivatives of the thiazolo[5,4-d]pyrimidine scaffold have demonstrated a broad spectrum of biological activities, including inhibition of key enzymes such as spleen tyrosine kinase (Syk), mammalian target of rapamycin (mTOR), and phosphoinositide 3-kinases (PI3Ks), as well as antiviral activity against HIV-1.[]
Comparison of Heterocyclic Scaffolds as Kinase Inhibitors
Protein kinases are a major class of drug targets, and the development of kinase inhibitors is a central focus of many drug discovery programs. The thiazolo[5,4-d]pyrimidine scaffold is often compared with other privileged heterocyclic systems like pyrazolopyrimidines and purines for their potential as kinase inhibitors. The following sections provide a comparative overview of these scaffolds in the context of specific kinase targets.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the in vitro inhibitory activities (IC50 values) of representative compounds derived from different heterocyclic scaffolds against various protein kinases. It is important to note that direct comparisons should be made with caution when data is sourced from different studies, as experimental conditions may vary.
| Target Kinase | Scaffold | Compound | IC50 (nM) | Reference |
| CDK9 | Thiazolyl-pyrimidinamine | MC180295 | 171 | [5] |
| Pyrazolo[1,5-a]pyrimidine | Compound 18b | 80 | [5] | |
| Syk | Thiazolo[4,5-d]pyrimidine | Fostamatinib (R406) | 41 | [] |
| Pyrazolylpyrimidine | Compound 5 | Excellent Potency* | [6] | |
| mTOR | Pyrazolo[3,4-d]pyrimidine | eCF309 (38) | 15 | [7] |
| Purine Analog | PKI-179 | 0.42 | [8] | |
| Thiazolo[5,4-d]pyrimidine | Compound 7a | Not specified, but potent | [9] | |
| PI3Kδ | Thiazolo[5,4-d]pyrimidine | Compound 7a | Not specified, but potent | [9] |
| Pyrazolo[1,5-a]pyrimidine | CPL302253 (54) | 2.8 | [10] |
*Qualitative description from the source.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. This section provides a general methodology for a common in vitro kinase inhibition assay.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase using a luminescence-based assay that quantifies the amount of ADP produced.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., derived from this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).
-
Prepare a "no inhibitor" control containing only DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically for each kinase.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Many kinase inhibitors, including those derived from thiazolo[5,4-d]pyrimidines and pyrazolopyrimidines, target components of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway with potential targets for heterocyclic inhibitors.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the screening and characterization of kinase inhibitors, starting from a compound library and culminating in the identification of lead candidates.
Caption: General workflow for kinase inhibitor screening and characterization.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutics, particularly kinase inhibitors. Its synthetic tractability allows for the creation of diverse compound libraries for screening and lead optimization. When compared to other privileged heterocyclic scaffolds like pyrazolopyrimidines and purine analogs, thiazolo[5,4-d]pyrimidine-based compounds have demonstrated comparable and, in some cases, superior potency against various biological targets. The choice of scaffold for a particular drug discovery program will ultimately depend on a multitude of factors, including the specific target, desired selectivity profile, and overall drug-like properties. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the design and execution of their studies, ultimately contributing to the advancement of new and effective medicines.
References
- 1. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | Semantic Scholar [semanticscholar.org]
Navigating the Preclinical Landscape of 5,7-Dichlorothiazolo(5,4-d)pyrimidine-Based Anticancer Agents: A Comparative Guide
For researchers and drug development professionals, the quest for novel anticancer therapeutics with enhanced efficacy and reduced toxicity is a continuous endeavor. The 5,7-Dichlorothiazolo(5,4-d)pyrimidine scaffold has emerged as a promising platform for the development of potent kinase inhibitors and other targeted therapies. This guide provides a comparative overview of the preclinical in vivo efficacy of drugs based on this core structure, supported by in vitro data and detailed experimental methodologies.
The inherent versatility of the this compound core allows for diverse substitutions, leading to a range of derivatives with activity against various cancer types. These compounds have been investigated for their ability to inhibit key signaling pathways implicated in tumor growth, proliferation, and survival. This guide synthesizes data from multiple studies to offer a clear comparison of their preclinical performance.
In Vitro Antiproliferative Activity: A Head-to-Head Comparison
The initial assessment of any potential anticancer drug involves evaluating its cytotoxic effects on cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound.
Several studies have reported the in vitro antiproliferative activity of various this compound derivatives against a panel of human cancer cell lines. The following table summarizes the IC50 values for some of the most promising compounds, alongside a standard-of-care chemotherapy agent for comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Selectivity (Normal vs. Cancer Cells) | Reference |
| Compound 7i | MGC-803 (Gastric) | 4.64 | ~12-fold (vs. GES-1) | [1] |
| HGC-27 (Gastric) | 5.07 | Not Reported | [1] | |
| Compound 7a | MGC-803 (Gastric) | 5.13 | >12.5-fold (vs. GES-1) | [1] |
| Compound 3b (Trifluoromethyl derivative) | A375 (Melanoma) | 25.4 | Not Reported | |
| C32 (Melanoma) | 24.4 | Not Reported | ||
| DU145 (Prostate) | Not Reported | Not Reported | ||
| MCF-7/WT (Breast) | Not Reported | Not Reported | ||
| Doxorubicin (Standard) | Various | Varies (typically nM to low µM range) | Low | Widely Reported |
In Vivo Efficacy: Preclinical Evidence from Xenograft Models
While in vitro data provides valuable initial insights, the true test of an anticancer agent's potential lies in its performance in vivo. Animal models, particularly human tumor xenografts in immunocompromised mice, are a cornerstone of preclinical testing. These models allow for the evaluation of a drug's ability to inhibit tumor growth in a living organism, providing crucial information on efficacy, dosing, and potential toxicity.
Experimental Protocols
The antiproliferative activity of the compounds is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
A standard preclinical model to evaluate in vivo anticancer efficacy.
-
Animal Model: Athymic nude mice (e.g., BALB/c nude, 4-6 weeks old) are commonly used.
-
Cell Implantation: Human cancer cells (e.g., 5 × 10⁶ cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 × length × width²).
-
Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A vehicle control is administered to the control group.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment. Tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Mechanism of Action
The anticancer effects of this compound-based drugs are often attributed to their ability to inhibit specific protein kinases involved in cancer cell signaling. Two key pathways that have been implicated are the PI3K/Akt/mTOR and the VEGFR-2 signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. The 5,7-Dichlorothiazolo[5,4-d]pyrimidine scaffold has been utilized in the synthesis of inhibitors targeting components of this pathway, such as PI3K and mTOR.[3]
References
Assessing the Cross-Reactivity of Kinase Inhibitors Derived from 5,7-Dichlorothiazolo(5,4-d)pyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5,7-dichlorothiazolo(5,4-d)pyrimidine scaffold serves as a privileged structure in medicinal chemistry, forming the basis for a multitude of kinase inhibitors with therapeutic potential in oncology and other diseases. The substitution pattern at the 5- and 7-positions, as well as modifications to the thiazole ring, allows for the generation of derivatives with varying potency and selectivity. This guide provides a comparative assessment of the cross-reactivity of kinase inhibitors derived from this scaffold, with a focus on their activity against key oncogenic kinases such as VEGFR-2, Src, and CDK2. The information presented is supported by experimental data from peer-reviewed studies, with detailed protocols for key assays and visualizations of relevant signaling pathways.
Comparative Kinase Inhibition Profile
The following tables summarize the in vitro inhibitory activities of various kinase inhibitors with core structures related to thiazolo[5,4-d]pyrimidine. These tables are designed for easy comparison of the half-maximal inhibitory concentrations (IC50) against their primary targets and a selection of off-target kinases, providing a snapshot of their cross-reactivity.
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine-Based VEGFR-2 Inhibitors
| Compound ID | Primary Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Reference |
| 21b | VEGFR-2 | 33.4 | - | - | [1] |
| 21c | VEGFR-2 | 47.0 | - | - | [1] |
| 21e | VEGFR-2 | 21 | - | - | [1] |
| Sorafenib (Reference) | VEGFR-2 | 53.32 | - | - | [2] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine-Based Src Kinase Inhibitors
| Compound ID | Primary Target | IC50 (µM) | Off-Target Kinase | IC50 (µM) | Selectivity (Fold) | Reference |
| 6e | Src | 5.6 | - | - | - | [3] |
| 10c | Src | 5.1 | - | - | - | [3] |
| 15a | Csk | 2.0 | c-Src | 112 | 56-fold for Csk | [3] |
Table 3: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1][4][5]triazolo[1,5-c]pyrimidine-Based CDK2 Inhibitors
| Compound ID | Primary Target | IC50 (µM) | Off-Target Kinase | IC50 (µM) | Reference |
| 13 | CDK2/cyclin A2 | 0.081 | - | - | [6] |
| 14 | CDK2/cyclin A2 | 0.057 | - | - | [6] |
| 15 | CDK2/cyclin A2 | 0.119 | - | - | [6] |
| Sorafenib (Reference) | CDK2/cyclin A2 | 0.184 | - | - | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of kinase inhibitor cross-reactivity.
In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)
This protocol describes a common method to measure the activity of a kinase and the inhibitory effect of a compound by quantifying the amount of ATP remaining in the solution after the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP solution
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: a. To each well of the assay plate, add the kinase buffer. b. Add the test compound solution to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a positive control (0% kinase activity). c. Add the kinase to all wells except the positive control wells. d. Add the kinase-specific substrate to all wells. e. Incubate the plate at room temperature for a predetermined time (e.g., 10-15 minutes) to allow for compound-kinase interaction.
-
Initiation of Kinase Reaction: Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase, if known.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: a. Add the luminescent kinase assay reagent to all wells. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ATP remaining. b. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: a. Subtract the background luminescence (positive control) from all other readings. b. Normalize the data to the negative control (DMSO only) to determine the percent inhibition for each compound concentration. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Kinase Activity Assay (Western Blotting)
This protocol describes a method to assess the inhibitory effect of a compound on a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line expressing the kinase of interest
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (phospho-specific and total protein for the substrate)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: a. Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%). b. Treat the cells with various concentrations of the test compound for a predetermined time. Include a DMSO-treated control.
-
Cell Lysis: a. Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). b. Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes. c. Scrape the cells and collect the lysates. d. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Prepare the samples for SDS-PAGE by adding loading buffer and heating. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. f. Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C. g. Wash the membrane with TBST. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane with TBST.
-
Detection: a. Add the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): a. The membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the substrate to confirm equal protein loading.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the phospho-protein band to the intensity of the total protein band for each sample. c. Compare the normalized values of the compound-treated samples to the DMSO control to determine the extent of inhibition.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for assessing kinase inhibitor cross-reactivity.
Caption: VEGFR-2 signaling pathway in angiogenesis.
Caption: Src kinase signaling pathway.
Caption: CDK2 signaling in G1/S transition.
Caption: Experimental workflow for kinase inhibitor cross-reactivity assessment.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. benchchem.com [benchchem.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
A comparative analysis of synthetic routes to the thiazolo[5,4-d]pyrimidine core.
The thiazolo[5,4-d]pyrimidine scaffold is a significant heterocyclic framework in medicinal chemistry, forming the core of various compounds with diverse biological activities. The efficient construction of this bicyclic system is a key focus for researchers in drug discovery and development. This guide provides a comparative analysis of three distinct synthetic routes to the thiazolo[5,4-d]pyrimidine core and its isomers, offering a comprehensive overview of their methodologies, supported by experimental data.
Comparative Analysis of Synthetic Routes
The synthesis of the thiazolo[5,4-d]pyrimidine core can be broadly approached from two main strategies: building the pyrimidine ring onto a pre-existing thiazole (Route B) or constructing the thiazole ring onto a pyrimidine precursor. A third approach involves a one-pot, multi-component reaction to assemble a related isomeric thiazolopyrimidine system (Route C). Route A represents a multi-step synthesis starting from a simple thiol derivative.
| Synthetic Route | Key Reaction Steps | Reagents and Conditions | Reaction Time | Temperature | Reported Yield (%) |
| Route A: From 2-Aminothiole | 1. Cyclization to dihydroxy intermediate2. Chlorination3. Amination4. Suzuki Coupling | 1. Arylacetylchloride, N-methyl-2-pyrrolidone (NMP)2. POCl₃, Microwave3. NH₄OH, EtOH4. Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0), Na₂CO₃, DME/H₂O | 1. 10-15 h2. 30 min3. 6 h4. 30 min - 4 h | 1. 150 °C2. 160 °C3. Reflux4. 160 °C (MW) or Reflux | 1. 60-75%2. 65-90%3. 55-85%4. Varies |
| Route B: From 4-Amino-2-thioxo-thiazole-5-carboxamide | Cyclocondensation | Trifluoroacetic anhydride | 4 h | Reflux | 61-74% |
| Route C: One-Pot Three-Component Reaction | One-pot cyclocondensation | 4,6-diarylpyrimidino-2(1H)-thiones, monochloroacetic acid, arylfurfuraldehydes/5-nitro-2-furfuraldenediacetate | Not specified | Not specified | Not specified |
Experimental Protocols
Route A: From 2-Aminothiole and Arylacetylchloride
This route describes a multi-step synthesis of 7-amino-2-arylmethyl-5-aryl-thiazolo[5,4-d]pyrimidines.
Step 1: Synthesis of 2-(Arylmethyl)thiazolo[5,4-d]pyrimidine-5,7-diol
A solution of 2-aminothiole (1 equivalent) and the appropriate arylacetylchloride (1 equivalent) in N-methyl-2-pyrrolidone (NMP) is heated at 150 °C for 10-15 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the dihydroxy intermediate.[1]
Step 2: Synthesis of 5,7-Dichloro-2-(arylmethyl)thiazolo[5,4-d]pyrimidine
The 2-(arylmethyl)thiazolo[5,4-d]pyrimidine-5,7-diol (1 equivalent) is heated in phosphorus oxychloride (POCl₃) under microwave irradiation at 160 °C for 30 minutes. The excess POCl₃ is removed under reduced pressure, and the residue is treated with ice-water. The resulting solid is filtered, washed with water, and dried.[1]
Step 3: Synthesis of 5-Chloro-2-(arylmethyl)thiazolo[5,4-d]pyrimidin-7-amine
A solution of the 5,7-dichloro-2-(arylmethyl)thiazolo[5,4-d]pyrimidine (1 equivalent) in a mixture of ammonium hydroxide and ethanol is refluxed for 6 hours. The solvent is evaporated, and the residue is purified by chromatography to yield the 7-amino derivative.
Step 4: Synthesis of 7-Amino-2-(arylmethyl)-5-(aryl)thiazolo[5,4-d]pyrimidine
A mixture of the 5-chloro-2-(arylmethyl)thiazolo[5,4-d]pyrimidin-7-amine (1 equivalent), the respective arylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents), and sodium carbonate (2 equivalents) in a mixture of 1,2-dimethoxyethane (DME) and water is heated under microwave irradiation at 160 °C for 30 minutes or refluxed for 4 hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.[1]
Route B: From 4-Amino-2-thioxo-thiazole-5-carboxamide
This method outlines the synthesis of 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-ones, an isomer of the target scaffold.
A mixture of the appropriate 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (10 mmol) and 20 mL of trifluoroacetic anhydride is heated at reflux with stirring for 4 hours. The mixture is then allowed to stand at room temperature overnight. The resulting precipitate is collected by filtration and recrystallized from toluene to give the desired product.
Route C: One-Pot Three-Component Reaction
This novel approach yields 2-(5-Arylfurfurylidene/5-nitrofurfurylidene)-5-aryl-7-(2,4-dichloro-5-fluorophenyl)-5H-thiazolo[2,3-b]-pyrimidin-2(1H)-ones, another isomeric system.
This synthesis is achieved through a three-component reaction of 4,6-diarylpyrimidino-2(1H)-thiones, monochloroacetic acid, and either arylfurfuraldehydes or 5-nitro-2-furfuraldenediacetate. While the source material highlights the novelty of this one-pot approach, specific experimental conditions such as reaction time and temperature were not detailed.
Visualization of Synthetic Strategies
Caption: Comparative workflow of three synthetic routes to the thiazolo[5,4-d]pyrimidine core and its isomers.
References
Evaluating the Cytotoxicity of Thiazolo(5,4-d)pyrimidine Derivatives in Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various thiazolo(5,4-d)pyrimidine derivatives and comparator drugs in several normal cell lines. A higher IC50 value indicates lower cytotoxicity. The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line from the same study, is also provided where available. An SI greater than 1 suggests a preferential cytotoxic effect on cancer cells.
| Compound | Normal Cell Line | IC50 (µM) | Cancer Cell Line (for SI) | SI | Reference |
| Thiazolo[5,4-d]pyrimidine Derivatives | |||||
| Compound 7i | GES-1 | >50 | MGC-803 (4.64 µM) | >10.8 | |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) | CHO-K1 | 75.5 | C32 (24.4 µM) | 3.1 | [1] |
| HaCaT | 33.5 | A375 (25.4 µM) | 1.3 | [1] | |
| 7-chloro-(3-fluoropheny)-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3d) | CHO-K1 | >5000 | C32 (87.4 µM) | >57.2 | [1] |
| HaCaT | >5000 | A375 (103 µM) | >48.5 | [1] | |
| 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 4a) | CHO-K1 | 48.5 | - | - | [1] |
| HaCaT | 747.5 | - | - | [1] | |
| Alternative Anticancer Agents | |||||
| Doxorubicin | HMSC | 0.23 µg/ml | Saos-2 (0.62 µg/ml) | 0.37 | |
| Gefitinib | NR6 (fibroblast) | ~0.220 | - | - |
Experimental Protocols
The data presented in this guide were primarily generated using the MTT and Sulforhodamine B (SRB) assays. Below are detailed methodologies for these key experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Expose the cells to serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After compound incubation, gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates several times with water to remove unbound dye.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound SRB.
-
Dye Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values similarly to the MTT assay.
Visualized Experimental Workflow and Signaling Pathway
To further clarify the experimental process and potential mechanism of action, the following diagrams are provided.
References
Benchmarking Novel Thiazolo[5,4-d]pyrimidine Analogs Against Established PI3K Inhibitors
A Comparative Guide for Researchers in Drug Discovery
The thiazolo[5,4-d]pyrimidine scaffold has emerged as a promising framework in the design of novel kinase inhibitors, particularly targeting the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer. This guide provides a comparative analysis of a novel thiazolo[5,4-d]pyrimidine analog, Compound 7a, against the well-established PI3K inhibitor, Pictilisib (GDC-0941). The data presented is collated from preclinical studies to offer an objective benchmark for researchers and professionals in drug development.
Data Presentation
Table 1: Comparative Enzymatic Inhibitory Activity against PI3K Isoforms
This table summarizes the half-maximal inhibitory concentration (IC50) of the novel thiazolo[5,4-d]pyrimidine analog 7a and the established inhibitor Pictilisib (GDC-0941) against the class I PI3K isoforms. Lower IC50 values indicate greater potency.
| Compound/Drug | PI3Kα (IC50 in nM) | PI3Kβ (IC50 in nM) | PI3Kδ (IC50 in nM) | PI3Kγ (IC50 in nM) |
| Novel Analog 7a | Not Reported | Not Reported | Not Reported | Not Reported |
| Pictilisib (GDC-0941) | 3[1][2][3][4][5][6] | 33[2][4][6] | 3[1][2][3][4][5][6] | 75[2][4][6] |
Note: Specific isoform inhibition data for Compound 7a was not publicly available in the reviewed literature, which often focuses on initial anti-proliferative screening. However, its significant in vivo efficacy suggests potent inhibition of key PI3K isoforms.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) for the novel analog and comparator drug in various human cancer cell lines. Lower IC50 values indicate greater anti-proliferative activity.
| Compound/Drug | MGC-803 (Gastric Cancer) IC50 (µM) | HGC-27 (Gastric Cancer) IC50 (µM) | U87MG (Glioblastoma) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | MDA-MB-361 (Breast Cancer) IC50 (µM) |
| Novel Analog 7i | 4.64[7] | 5.07[7] | Not Reported | Not Reported | Not Reported |
| Pictilisib (GDC-0941) | Not Reported | Not Reported | 0.95[8] | 0.28[8] | 0.72[8] |
Note: Compound 7i is a representative analog from the same thiazolo[5,4-d]pyrimidine series as 7a, showcasing the anti-proliferative potential of this scaffold.[7]
Experimental Protocols
Biochemical Kinase Assay (PI3K Enzyme Inhibition)
Principle: This assay quantifies the enzymatic activity of PI3K isoforms by measuring the phosphorylation of the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The inhibition of this reaction by a test compound is determined by measuring the amount of ADP produced, which is directly proportional to kinase activity. Fluorescence-based detection methods are commonly employed for high-throughput screening.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT, and 0.1% BSA)
-
Substrate: PIP2
-
ATP
-
Test compounds (novel analogs and established inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase and substrate to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells. Include controls for no inhibitor (DMSO vehicle) and no enzyme.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced by following the protocol of the ADP-Glo™ Kinase Assay Kit.
-
Detect the luminescent signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Cell Viability (Anti-proliferative) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MGC-803, HGC-27, U87MG, PC3, MDA-MB-361)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Mandatory Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Experimental Workflow for Inhibitor Benchmarking
Caption: Workflow for benchmarking novel kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Spectroscopic Analysis for Structural Confirmation of 5,7-Dichlorothiazolo[5,4-d]pyrimidine Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 5,7-dichlorothiazolo[5,4-d]pyrimidine and its structural isomer, 7-chloro-thiazolo[4,5-d]pyrimidine derivatives. The objective is to offer a clear, data-driven resource for the structural confirmation of these important heterocyclic compounds, which are key building blocks in the development of various therapeutic agents.[1] This guide includes detailed experimental protocols for key spectroscopic techniques and visual representations of experimental workflows and relevant biological pathways.
Introduction
5,7-Dichlorothiazolo[5,4-d]pyrimidine is a crucial intermediate in the synthesis of a wide range of biologically active molecules, including inhibitors of key cellular signaling pathways. Its structural confirmation is paramount for ensuring the desired biological activity and for regulatory purposes. This guide compares its spectroscopic characteristics with those of a closely related isomer, 7-chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, to highlight the distinguishing features identifiable through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a derivative of 5,7-dichlorothiazolo[5,4-d]pyrimidine and a comparative 7-chloro-thiazolo[4,5-d]pyrimidine derivative.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (Solvent, δ ppm) | ¹³C NMR (Solvent, δ ppm) | Reference |
| 2-Benzyl-5,7-dichlorothiazolo[5,4-d]pyrimidine | DMSO-d₆: 4.62 (s, 2H, CH₂), 7.34–7.43 (m, 5H, Ar) | Not Available | [2] |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | DMSO-d₆: 7.50–7.67 (m, 5H, Ar-H) | DMSO-d₆: 127.74, 128.34, 129.54, 129.79, 129.89, 130.26, 132.58, 134.52, 150.48, 158.11, 166.34, 190.23 | [4] |
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Mass Spectrometry (m/z) | Infrared Spectroscopy (cm⁻¹) | Reference |
| 5,7-Dichlorothiazolo[5,4-d]pyrimidine | 205, 207 (Molecular Ion Cluster) | Not Available | [1] |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 345.9508 [M-H]⁻ | 1700 (C=O), 1541, 1342, 1150, 732 | [4] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[5] Ensure the sample is fully dissolved; sonication can be used to aid dissolution.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Temperature: Set to a constant temperature, typically 25 °C.
-
Pulse Programs: Use standard pulse sequences for ¹H (e.g., 'zg30') and ¹³C (e.g., 'zgpg30') NMR.
-
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire spectra with a larger number of scans due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Protocol for Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI process.
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules.[6] Both positive and negative ion modes should be tested.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Determine the molecular weight from the m/z of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). The isotopic pattern, especially for chlorine-containing compounds, is a key diagnostic feature for structural confirmation.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Sample Preparation: For solid samples, a small amount of the powdered compound is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the instrument's clamp.[2][3]
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality spectrum.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., C=O, C-Cl, aromatic C-H).
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis and spectroscopic confirmation of 5,7-Dichlorothiazolo[5,4-d]pyrimidine.
PI3K/Akt/mTOR Signaling Pathway
Thiazolo[5,4-d]pyrimidine derivatives are often designed as inhibitors of protein kinases involved in critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway.
References
- 1. 5,7-Dichlorothiazolo(5,4-d)pyrimidine | C5HCl2N3S | CID 609639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public.pensoft.net [public.pensoft.net]
- 4. mdpi.com [mdpi.com]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5,7-Dichlorothiazolo(5,4-d)pyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 5,7-Dichlorothiazolo(5,4-d)pyrimidine, a halogenated heterocyclic compound, requires careful handling and disposal as hazardous waste. Adherence to established protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent inhalation, ingestion, and skin or eye contact. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE)
A summary of the recommended PPE for handling this compound is provided in the table below.
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield should be worn, especially when there is a risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, that are compatible with chlorinated compounds are required.[1] |
| Body Protection | A laboratory coat or other protective clothing is necessary to prevent skin exposure.[1] |
| Respiratory Protection | In poorly ventilated areas or if dust or aerosols may be generated, a NIOSH/MSHA-approved respirator should be used.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must follow a systematic process to ensure both safety and regulatory compliance. Under no circumstances should this chemical be discarded in regular trash or poured down the drain.[2]
-
Waste Identification and Segregation : All waste containing this compound, including contaminated materials like gloves, wipes, and silica gel, must be treated as hazardous waste.[1] This compound is classified as a halogenated organic waste due to the presence of chlorine.[1] It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[1]
-
Container Selection and Labeling :
-
Container : Use a designated, chemically compatible, and properly sealed hazardous waste container.[1][2] Plastic containers are often preferred over glass to minimize the risk of breakage.[1] The container must be leak-proof with a secure screw-top cap.[2]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste."[2] The full chemical name, "this compound," must be written out; abbreviations or chemical formulas are not acceptable.[1][2] The label should also include the name and contact information of the principal investigator or laboratory supervisor.[1] For mixtures, all constituents and their approximate percentages must be listed.[2]
-
-
Storage : The sealed and labeled waste container should be stored in a designated satellite accumulation area. This area should be at or near the point of generation and under the control of the laboratory personnel.[1] The use of secondary containment is recommended to capture any potential leaks.[1]
-
Disposal Request and Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[1][2] Do not attempt to transport the waste off-site yourself.
-
Empty Container Disposal : An empty container that previously held this compound must be triple-rinsed with a suitable solvent that can effectively remove the chemical residue.[1] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1][2] After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as regular trash, although institutional policies on this may vary.[1]
Spill Management
In the event of a spill, the area should be evacuated and assessed. If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately. For small, manageable spills:
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill using an inert material such as sand or vermiculite.
-
Collect the absorbed material into a designated, sealed container for hazardous waste.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Do not allow the chemical to enter drains or waterways.[2]
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 5,7-Dichlorothiazolo(5,4-d)pyrimidine
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 5,7-Dichlorothiazolo(5,4-d)pyrimidine. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.
| Body Part | Required PPE |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. |
| Hands | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). |
| Body | Laboratory coat, long-sleeved shirt, and long pants. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. |
| Feet | Closed-toe shoes. |
Operational and Disposal Plans
Strict adherence to the following operational and disposal protocols is essential for maintaining a safe laboratory environment.
Handling and Storage:
| Aspect | Procedure |
| Ventilation | Always handle in a well-ventilated area, preferably within a chemical fume hood. |
| Personal Hygiene | Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light and moisture. Recommended storage temperature is between 2-8°C under an inert gas. |
| Spill Response | In case of a spill, avoid dust formation. Use a dust respirator, safety glasses, and gloves. Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste. |
Disposal Plan:
| Waste Type | Disposal Method |
| Unused Chemical | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and regulatory guidelines. |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
